Lys-[Des-Arg9]Bradykinin TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N13O11.C2HF3O2/c51-22-8-7-17-33(52)42(66)58-34(18-9-23-55-50(53)54)46(70)63-26-12-21-40(63)48(72)62-25-10-19-38(62)44(68)56-29-41(65)57-35(27-31-13-3-1-4-14-31)43(67)60-37(30-64)47(71)61-24-11-20-39(61)45(69)59-36(49(73)74)28-32-15-5-2-6-16-32;3-2(4,5)1(6)7/h1-6,13-16,33-40,64H,7-12,17-30,51-52H2,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,53,54,55);(H,6,7)/t33-,34-,35-,36-,37-,38-,39-,40-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNFBEBTCVIRNN-HVJIRRSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H74F3N13O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1146.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Lys-[Des-Arg9]Bradykinin (TFA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Lys-[Des-Arg9]Bradykinin, supplied as a trifluoroacetate (TFA) salt. This document details its chemical properties, mechanism of action as a potent and selective bradykinin B1 receptor agonist, and its role within the kinin-kallikrein system. Detailed experimental protocols for receptor binding and in vivo functional assays are provided, alongside a compilation of quantitative pharmacological data. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological context and experimental application.
Introduction
Lys-[Des-Arg9]Bradykinin is a naturally occurring, active metabolite of Lys-bradykinin (also known as kallidin). It is a nonapeptide that plays a significant role in inflammatory processes. Unlike its precursor, which primarily acts on the constitutively expressed bradykinin B2 receptor, Lys-[Des-Arg9]Bradykinin is a potent and highly selective agonist for the bradykinin B1 receptor. The expression of the B1 receptor is typically low in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and the presence of cytokines and endotoxins like lipopolysaccharide (LPS)[1]. This inducible nature makes the B1 receptor and its agonists, such as Lys-[Des-Arg9]Bradykinin, critical subjects of investigation in pathologies characterized by chronic inflammation, pain, and vascular changes. The trifluoroacetate salt form is a common preparation for this peptide, ensuring stability and solubility for experimental use.
Chemical and Physical Properties
-
Synonyms: des-Arg10-Kallidin[1]
-
Amino Acid Sequence: Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe[1]
-
Molecular Formula: C50H73N13O11[2]
-
Molecular Weight: 1032.21 g/mol [2]
-
Appearance: Lyophilized powder
-
Solubility: Soluble in water (up to 1 mg/ml).
-
Storage: Store at -20°C for long-term stability.
Mechanism of Action and Signaling Pathway
Lys-[Des-Arg9]Bradykinin exerts its biological effects through the high-affinity and selective activation of the bradykinin B1 receptor, a G-protein coupled receptor (GPCR). The B1 receptor is primarily coupled to the Gq alpha subunit of heterotrimeric G-proteins.
Upon agonist binding, the following signaling cascade is initiated:
-
Gq Protein Activation: The activated B1 receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C.
-
Downstream Cellular Responses: The increase in intracellular Ca2+ and activation of PKC lead to a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, neutrophil recruitment, and the production of inflammatory mediators. In some contexts, the B1 receptor has also been shown to activate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38, which are involved in the release of pro-inflammatory enzymes like matrix metalloproteinase-9 (MMP-9) and myeloperoxidase (MPO).
Signaling Pathway of Lys-[Des-Arg9]Bradykinin via the B1 Receptor
Caption: B1 receptor signaling cascade.
Quantitative Data
The following tables summarize the binding affinities and functional potencies of Lys-[Des-Arg9]Bradykinin and the related compound, des-Arg9-Bradykinin.
| Compound | Receptor | Species | Assay Type | Value | Units | Reference |
| Lys-[Des-Arg9]Bradykinin | B1 | Human | Ki | 0.12 | nM | |
| Lys-[Des-Arg9]Bradykinin | B1 | Mouse | Ki | 1.7 | nM | |
| Lys-[Des-Arg9]Bradykinin | B1 | Rabbit | Ki | 0.23 | nM | |
| Lys-[Des-Arg9]Bradykinin | B2 | Human | Ki | >30,000 | nM | |
| des-Arg9-Bradykinin | B1 | Human | Ki | 1,930 | nM | |
| des-Arg9-Bradykinin | B2 | Human | Ki | 8,100 | nM | |
| des-Arg9-Bradykinin | B1 | Dog | pD2 | 8.6 | - |
Experimental Protocols
Radioligand Binding Assay for Bradykinin B1 Receptor
This protocol is adapted from methodologies using cell membranes expressing the human Bradykinin B1 receptor.
Materials:
-
Cell Membranes: Membranes from CHO-K1 cells stably expressing the human Bradykinin B1 receptor.
-
Radioligand: [³H]-Lys-des-Arg⁹-Bradykinin.
-
Non-specific Binding Control: High concentration of unlabeled Lys-[Des-Arg9]Bradykinin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of the compounds to be tested.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration manifold.
Procedure:
-
Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer.
-
Add the following to each well of a 96-well plate:
-
25 µL of Assay Buffer (for total binding) or non-specific binding control.
-
25 µL of serially diluted test compound (for competition assay).
-
50 µL of radioligand diluted in Assay Buffer.
-
100 µL of diluted cell membranes.
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a filtration manifold.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Dry the filters, place them in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 and subsequently the Ki value.
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand binding assay workflow.
In Vivo Hypotension Assay in Rabbits
This protocol is a synthesized methodology based on established models for assessing B1 receptor-mediated cardiovascular effects.
Animals:
-
New Zealand White rabbits.
Materials and Equipment:
-
Lipopolysaccharide (LPS) from E. coli.
-
Anesthetic agent (e.g., isoflurane).
-
Lys-[Des-Arg9]Bradykinin (TFA).
-
Saline solution (0.9% NaCl).
-
Arterial catheter (e.g., 26G) for direct blood pressure measurement.
-
Pressure transducer and recording system.
-
Intravenous (IV) or intra-arterial (IA) catheters for substance administration.
Procedure:
-
Induction of B1 Receptor Expression: Pretreat rabbits with a low dose of LPS (e.g., 5-25 µg/kg) administered intravenously. Allow 5-24 hours for the upregulation of B1 receptors.
-
Anesthesia and Surgical Preparation: Anesthetize the rabbits. Surgically implant a catheter into an artery (e.g., auricular artery) for direct and continuous monitoring of arterial blood pressure. Place additional catheters for the administration of test substances.
-
Stabilization: Allow the animal's blood pressure to stabilize after the surgical procedures. Record baseline systolic, diastolic, and mean arterial pressure. Normal mean arterial pressure in rabbits is approximately 80-90 mmHg.
-
Administration of Lys-[Des-Arg9]Bradykinin: Administer bolus injections of Lys-[Des-Arg9]Bradykinin intra-arterially at various doses (e.g., starting from 1 µg).
-
Blood Pressure Monitoring: Continuously record the arterial blood pressure. The primary endpoint is the fall in mean arterial pressure from the baseline.
-
Data Analysis: Quantify the hypotensive response for each dose and construct a dose-response curve to evaluate the potency of Lys-[Des-Arg9]Bradykinin.
Conclusion
Lys-[Des-Arg9]Bradykinin (TFA) is an invaluable tool for researchers investigating the role of the bradykinin B1 receptor in health and disease. Its high potency and selectivity make it ideal for elucidating the physiological and pathological functions of the B1 receptor, particularly in the context of inflammation and pain. The experimental protocols and data presented in this guide are intended to support the design and execution of robust and reproducible studies in this field.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure and Function of Lys-[Des-Arg9]Bradykinin
This guide provides a comprehensive overview of the structural and functional characteristics of Lys-[Des-Arg9]Bradykinin, a potent and selective agonist of the bradykinin B1 receptor.
Core Structure and Properties
Lys-[Des-Arg9]Bradykinin is a nonapeptide, an active metabolite of Lys-bradykinin (also known as Kallidin). Its structure arises from the cleavage of the C-terminal arginine residue from Lys-bradykinin.[1]
Amino Acid Sequence: Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe[2]
Molecular Formula: C₅₀H₇₃N₁₃O₁₁
Molecular Weight: 1032.21 g/mol
Physicochemical Properties
| Property | Value | Reference |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble to 1 mg/ml in water | |
| Storage | Store at -20°C |
Receptor Binding and Selectivity
Lys-[Des-Arg9]Bradykinin is a highly potent and selective agonist for the bradykinin B1 receptor (B1R), a G-protein coupled receptor (GPCR). Its affinity for the B1 receptor is significantly higher than for the bradykinin B2 receptor (B2R).
Receptor Binding Affinities (Ki)
| Receptor | Species | Ki (nM) | Reference |
| Bradykinin B1 | Human | 0.12 | |
| Bradykinin B1 | Mouse | 1.7 | |
| Bradykinin B1 | Rabbit | 0.23 | |
| Bradykinin B2 | Human | >30,000 |
Signaling Pathways
Activation of the B1 receptor by Lys-[Des-Arg9]Bradykinin initiates a signaling cascade primarily through the Gq/11 family of G proteins. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC).
Downstream of these initial events, B1 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of Lys-[Des-Arg9]Bradykinin and its analogs is typically achieved through solid-phase peptide synthesis (SPPS).
General Workflow:
-
Resin Preparation: A suitable resin (e.g., Wang or Rink amide resin) is chosen.
-
Amino Acid Coupling: The C-terminal amino acid (Phenylalanine) is attached to the resin. The peptide chain is then elongated by sequential coupling of Fmoc-protected amino acids.
-
Deprotection: The Fmoc protecting group is removed after each coupling step.
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed.
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
In Vitro Functional Assays
This assay measures the increase in intracellular calcium concentration following B1 receptor activation.
Methodology:
-
Cell Culture: Cells expressing the B1 receptor (e.g., CHO-B1 or IMR90) are cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Lys-[Des-Arg9]Bradykinin (or other test compounds) is added to the wells.
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium, is measured over time using a fluorescence plate reader.
This assay quantifies the activation of the MAPK/ERK signaling pathway.
Methodology:
-
Cell Culture and Stimulation: B1 receptor-expressing cells are cultured and then stimulated with Lys-[Des-Arg9]Bradykinin for a specific time.
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
Detection of Phospho-ERK: The amount of phosphorylated ERK is determined using methods such as Western blotting or ELISA-based assays (e.g., AlphaScreen SureFire).
In Vivo Hypotensive Effect Assay
The hypotensive activity of Lys-[Des-Arg9]Bradykinin can be assessed in animal models.
Methodology:
-
Animal Model: An appropriate animal model is chosen (e.g., rabbits or rats pre-treated with LPS to induce B1 receptor expression).
-
Compound Administration: Lys-[Des-Arg9]Bradykinin is administered intravenously.
-
Blood Pressure Monitoring: Arterial blood pressure is continuously monitored to measure the hypotensive response.
Conclusion
Lys-[Des-Arg9]Bradykinin serves as a critical tool for studying the bradykinin B1 receptor. Its high potency and selectivity make it an invaluable ligand for elucidating the physiological and pathophysiological roles of the B1 receptor in inflammation, pain, and cardiovascular regulation. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and functional characterization of this important peptide.
References
The Pro-Inflammatory Role of Lys-[Des-Arg9]Bradykinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kallikrein-kinin system is a crucial mediator of inflammation, and its bioactive peptides, kinins, play a significant role in various inflammatory pathologies.[1] Among these, Lys-[Des-Arg9]Bradykinin, a metabolite of Lys-Bradykinin (also known as kallidin), has emerged as a potent pro-inflammatory agent. This technical guide provides an in-depth exploration of the function of Lys-[Des-Arg9]Bradykinin in inflammation, focusing on its molecular mechanisms, signaling pathways, and methods for its investigation. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important inflammatory mediator.
The Genesis of a Pro-Inflammatory Signal: Formation of Lys-[Des-Arg9]Bradykinin
Lys-[Des-Arg9]Bradykinin is not a primary product of the kallikrein-kinin cascade but arises from the enzymatic cleavage of Lys-Bradykinin by carboxypeptidases. This conversion is a critical step in amplifying the inflammatory response, as Lys-[Des-Arg9]Bradykinin is a highly potent and selective agonist for the bradykinin B1 receptor (B1R).[2][3][4] The expression of B1R is typically low in healthy tissues but is significantly upregulated in response to tissue injury and inflammatory stimuli, making the Lys-[Des-Arg9]Bradykinin/B1R axis a key pathway in chronic inflammatory conditions.
Molecular Interactions: The B1 Receptor and Ligand Binding
Lys-[Des-Arg9]Bradykinin exerts its biological effects through high-affinity binding to the B1 receptor, a G-protein coupled receptor (GPCR). The binding affinity of Lys-[Des-Arg9]Bradykinin for the B1 receptor is remarkably high and species-dependent. In contrast, its affinity for the constitutively expressed bradykinin B2 receptor (B2R) is exceedingly low, highlighting its selectivity.
Quantitative Data: Receptor Binding Affinities
| Ligand | Receptor | Species | Ki (nM) | Reference(s) |
| Lys-[Des-Arg9]Bradykinin | B1 | Human | 0.12 | |
| Lys-[Des-Arg9]Bradykinin | B1 | Mouse | 1.7 | |
| Lys-[Des-Arg9]Bradykinin | B1 | Rabbit | 0.23 | |
| Lys-[Des-Arg9]Bradykinin | B2 | Human | > 30,000 | |
| [Des-Arg9]-Bradykinin | B1 | Human | - | |
| [Des-Arg9]-Bradykinin | B1 | - | 16-fold less potent than Lys-[Des-Arg9]Bradykinin |
Signaling Pathways of Lys-[Des-Arg9]Bradykinin in Inflammation
Activation of the B1 receptor by Lys-[Des-Arg9]Bradykinin initiates a cascade of intracellular signaling events that culminate in a pro-inflammatory response. The B1R primarily couples to Gαq, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling axis further propagates downstream to activate key inflammatory transcription factors and kinases.
Key Downstream Effectors:
-
Nuclear Factor-κB (NF-κB): The activation of PKC is a critical step in the signaling pathway leading to the activation of NF-κB, a master regulator of inflammatory gene expression.
-
Mitogen-Activated Protein Kinases (MAPKs): The B1R signaling cascade also involves the activation of MAPKs, including extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are pivotal in mediating inflammatory responses.
References
Role of Lys-[Des-Arg9]Bradykinin in pain pathways
An In-depth Technical Guide on the Role of Lys-[Des-Arg9]Bradykinin in Pain Pathways
Introduction
The kallikrein-kinin system is a crucial endogenous cascade that releases potent, short-lived peptide mediators known as kinins. Bradykinin (BK) is the most prominent of these, playing a well-established role in inflammation, vasodilation, and the acute sensation of pain.[1][2] Bradykinin primarily exerts its effects through the constitutively expressed Bradykinin B2 receptor (B2R).[1] However, in the context of persistent inflammation and tissue injury, the system generates another key player: Lys-[Des-Arg9]Bradykinin.
Lys-[Des-Arg9]Bradykinin, also known as [Des-Arg10]-kallidin, is a metabolite formed when carboxypeptidases cleave the C-terminal arginine residue from Lys-bradykinin (kallidin).[3] Unlike its precursor, Lys-[Des-Arg9]Bradykinin is a potent and highly selective agonist for the Bradykinin B1 receptor (B1R).[4] The B1R is a G-protein-coupled receptor that is sparsely present in healthy tissues but is significantly upregulated in response to inflammatory mediators and tissue damage. This inducible nature positions the Lys-[Des-Arg9]Bradykinin/B1R axis as a critical mechanism in the transition from acute to chronic pain states, including both inflammatory and neuropathic pain, making it a subject of intense investigation for novel analgesic therapies.
The B1 Receptor: An Inducible Target in Chronic Pain
The B1 receptor's expression is tightly regulated. Under normal physiological conditions, its levels are minimal. However, following tissue injury, inflammation, or nerve damage, its expression is markedly increased in various cells, including sensory neurons. This upregulation is driven by pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and neurotrophins like glial cell line-derived neurotrophic factor (GDNF). This characteristic is pivotal; it means that B1 receptor antagonists would theoretically target pathological pain states with minimal impact on normal physiological processes, a highly desirable profile for an analgesic drug.
Studies have shown that functional B1 receptors are expressed on non-peptidergic nociceptive neurons, which are key sensory neurons responsible for detecting painful stimuli. Activation of these receptors contributes significantly to the maintenance of hyperalgesia (an increased sensitivity to pain) and allodynia (the perception of pain from a normally non-painful stimulus) in chronic pain models.
Signaling Pathways of Lys-[Des-Arg9]Bradykinin
Upon binding of Lys-[Des-Arg9]Bradykinin, the B1 receptor initiates a cascade of intracellular signaling events primarily through its coupling to Gq/11 proteins. This activation leads to the sensitization and excitation of nociceptive neurons.
The canonical signaling pathway involves:
-
Gq/11 Protein Activation: The agonist-bound B1R activates the Gαq subunit.
-
Phospholipase C (PLC) Stimulation: Gαq activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Second Messenger Production: This hydrolysis generates two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C, particularly the ε isoform (PKC-ε).
-
Nociceptor Sensitization: Activated PKC-ε phosphorylates and sensitizes various downstream targets, including transient receptor potential vanilloid 1 (TRPV1) channels. This phosphorylation lowers the activation threshold of these channels, making the neuron more responsive to thermal and chemical stimuli.
-
MAPK Pathway Activation: B1R activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, such as the ERK pathway, which contributes to longer-term changes in neuronal function and gene expression related to pain chronification.
Quantitative Data
The high affinity and selectivity of Lys-[Des-Arg9]Bradykinin for the B1 receptor are fundamental to its biological function. The following table summarizes key binding affinity data.
| Ligand | Receptor Species | Receptor Type | Binding Affinity (Ki) | Citation(s) |
| Lys-[Des-Arg9]Bradykinin | Human | B1 | 0.12 nM | |
| Lys-[Des-Arg9]Bradykinin | Mouse | B1 | 1.7 nM | |
| Lys-[Des-Arg9]Bradykinin | Rabbit | B1 | 0.23 nM | |
| Lys-[Des-Arg9]Bradykinin | Human | B2 | > 30,000 nM |
Experimental Protocols
The study of Lys-[Des-Arg9]Bradykinin and the B1 receptor involves a range of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.
Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) and selectivity of Lys-[Des-Arg9]Bradykinin for the B1 receptor.
-
Methodology:
-
Receptor Preparation: Membranes are prepared from HEK293 cells stably transfected with the human B1 receptor gene or from tissues known to express B1R after inflammatory challenge.
-
Radioligand: A tritiated B1R agonist, such as [³H]Lys-[Des-Arg9]Bradykinin, is used as the labeled ligand.
-
Competition Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled Lys-[Des-Arg9]Bradykinin (the competitor).
-
Incubation: The reaction is carried out in a suitable binding buffer (e.g., 25 mM TES, pH 6.8, containing 1 mM 1,10-phenanthroline, 140 µg/ml bacitracin, and 0.1% BSA) for 90 minutes at 25°C.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound fraction. Filters are washed with ice-cold buffer to remove non-specific binding.
-
Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are fitted to a one-site competition model using non-linear regression analysis (e.g., GraphPad Prism) to calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vitro Calcium Mobilization Assay
-
Objective: To measure the functional potency (EC50) of Lys-[Des-Arg9]Bradykinin in activating the B1 receptor signaling pathway.
-
Methodology:
-
Cell Culture: Dorsal root ganglion (DRG) neurons are cultured or a cell line (e.g., CHO, HEK293) expressing the B1 receptor is plated in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, for 30-60 minutes at 37°C in a physiological buffer (e.g., Hanks' Balanced Salt Solution).
-
Stimulation: The plate is placed in a fluorescence imaging plate reader (e.g., FLIPR). A baseline fluorescence reading is established before the automated addition of varying concentrations of Lys-[Des-Arg9]Bradykinin.
-
Signal Detection: Changes in intracellular calcium concentration are recorded as changes in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response at each agonist concentration is measured. The data are normalized and plotted against the logarithm of the agonist concentration to generate a dose-response curve. Non-linear regression is used to calculate the EC50 value, representing the concentration that elicits a half-maximal response.
-
In Vivo Inflammatory Pain Model (CFA)
-
Objective: To assess the pro-nociceptive effects of B1R activation in a model of persistent inflammatory pain.
-
Methodology:
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are used.
-
Induction of Inflammation: A persistent inflammation is induced by a single intraplantar (i.pl.) injection of Complete Freund's Adjuvant (CFA) into the hind paw. This induces a robust inflammatory response and upregulates B1 receptor expression over 24-48 hours.
-
Behavioral Testing (Baseline): Before CFA injection, baseline mechanical and thermal sensitivity are measured.
-
Mechanical Allodynia: Paw withdrawal thresholds are assessed using calibrated von Frey filaments applied to the plantar surface of the paw.
-
Thermal Hyperalgesia: Paw withdrawal latencies are measured using a radiant heat source (e.g., Hargreaves apparatus).
-
-
Drug Administration: 24 hours post-CFA, animals are treated with either vehicle, a B1R agonist (e.g., Des-[Arg9]bradykinin) to exacerbate hyperalgesia, or a B1R antagonist (e.g., BI113823, des-Arg9[Leu8]-bradykinin) to test for analgesic effects. Administration can be systemic (e.g., oral, i.v.) or local (i.pl., intrathecal).
-
Post-Treatment Behavioral Testing: Mechanical and thermal sensitivity are reassessed at multiple time points after drug administration.
-
Data Analysis: Changes in paw withdrawal threshold (grams) or latency (seconds) from baseline are calculated. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare treatment groups to the vehicle control group.
-
Conclusion
Lys-[Des-Arg9]Bradykinin is a potent endogenous peptide that acts as a key mediator in chronic pain states through its selective activation of the Bradykinin B1 receptor. The inducible nature of the B1R, which is upregulated specifically at sites of inflammation and nerve injury, distinguishes its role from the acute pain signaling mediated by the B2R. The activation of the B1R by Lys-[Des-Arg9]Bradykinin triggers robust pro-nociceptive signaling cascades involving PLC, PKC, and intracellular calcium, leading to the sensitization of primary sensory neurons. This mechanism is a critical contributor to the persistent hyperalgesia and allodynia characteristic of chronic inflammatory and neuropathic pain. Consequently, the Lys-[Des-Arg9]Bradykinin/B1R signaling axis represents a highly promising and validated target for the development of novel, non-opioid analgesics designed to treat chronic pain conditions.
References
- 1. Depolarizing Effectors of Bradykinin Signaling in Nociceptor Excitation in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bradykinin and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on Lys-[Des-Arg9]Bradykinin and its Vasodilatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lys-[Des-Arg9]Bradykinin, the active metabolite of Lys-bradykinin (kallidin), is a potent and highly selective agonist for the bradykinin B1 receptor. This receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury. Activation of the B1 receptor by Lys-[Des-Arg9]Bradykinin initiates a signaling cascade that leads to vasodilation, a critical physiological response. This technical guide provides a comprehensive overview of the mechanisms underlying Lys-[Des-Arg9]Bradykinin-induced vasodilation, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development in this area.
Introduction
The kallikrein-kinin system plays a crucial role in various physiological and pathological processes, including inflammation, pain, and blood pressure regulation. Kinins, a group of vasoactive peptides, exert their effects through two main G-protein coupled receptors: the constitutively expressed B2 receptor and the inducible B1 receptor.[1] Lys-[Des-Arg9]Bradykinin is the primary endogenous ligand for the B1 receptor, formed by the action of carboxypeptidases on Lys-bradykinin.[2] Its role in vasodilation is of particular interest due to the inducible nature of its receptor, making it a potential therapeutic target for inflammatory and cardiovascular diseases.
Molecular Profile and Receptor Affinity
Lys-[Des-Arg9]Bradykinin is a nonapeptide with the amino acid sequence Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe.[3] It exhibits high selectivity for the bradykinin B1 receptor across different species.
| Receptor and Species | Binding Affinity (Ki) |
| Human B1 Receptor | 0.12 nM[3] |
| Mouse B1 Receptor | 1.7 nM |
| Rabbit B1 Receptor | 0.23 nM |
| Human B2 Receptor | > 30,000 nM[3] |
Table 1: Binding affinities of Lys-[Des-Arg9]Bradykinin for Bradykinin B1 and B2 receptors.
Signaling Pathways in Vasodilation
The vasodilatory effect of Lys-[Des-Arg9]Bradykinin is primarily mediated by its interaction with the B1 receptor on endothelial cells. This interaction triggers a cascade of intracellular events, leading to the production of vasodilatory molecules. The B1 receptor is coupled to G-proteins, and its activation leads to an increase in intracellular calcium (Ca2+), the production of nitric oxide (NO), and the synthesis of prostaglandins.
G-Protein Coupling and Intracellular Calcium Mobilization
Upon agonist binding, the B1 receptor activates the Gq alpha subunit of its associated heterotrimeric G-protein. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm.
Nitric Oxide (NO) Synthesis
The increase in intracellular Ca2+ activates endothelial nitric oxide synthase (eNOS) through the binding of Ca2+/calmodulin. eNOS then catalyzes the conversion of L-arginine to L-citrulline and NO. NO, a potent vasodilator, diffuses from the endothelial cells to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation.
Prostaglandin Synthesis
The activation of PLC also leads to the release of arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then metabolize arachidonic acid to produce various prostanoids, including prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. PGI2 acts on IP receptors on vascular smooth muscle cells, leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent relaxation.
Quantitative Data on Vasodilation
The vasodilatory potency of Lys-[Des-Arg9]Bradykinin and its precursor, Des-Arg9-bradykinin, has been quantified in various vascular preparations.
| Agonist | Vascular Bed | ED50 | pD2 |
| Des-Arg9-bradykinin | Rabbit Superior Mesenteric Artery | 7.2 x 10-9 M | - |
| Des-Arg9-bradykinin | Dog Renal Artery (endothelium-denuded) | - | 8.6 |
Table 2: Potency of B1 receptor agonists in inducing vasorelaxation in isolated arteries.
Experimental Protocols
In Vitro Vasodilation Assay using Isolated Arterial Rings (Organ Bath)
This protocol details the methodology for assessing the vasodilatory effect of Lys-[Des-Arg9]Bradykinin on isolated arterial segments.
Materials:
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine or other suitable vasoconstrictor
-
Lys-[Des-Arg9]Bradykinin stock solution
-
Organ bath system with force transducers and data acquisition software
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize the experimental animal (e.g., rabbit, rat) according to approved ethical protocols.
-
Carefully dissect the desired artery (e.g., mesenteric, coronary) and place it in cold Krebs-Henseleit solution.
-
Clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.
-
For endothelium-denuded preparations, gently rub the intimal surface of the ring with a fine wire.
-
-
Mounting:
-
Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the ring to a fixed hook and the other to a force transducer.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g (optimized for the specific artery).
-
Replace the Krebs-Henseleit solution every 15-20 minutes.
-
Assess the viability of the smooth muscle by contracting the rings with a high concentration of KCl (e.g., 60 mM).
-
To check for endothelial integrity, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) and then induce relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine, 1 µM). Rings with intact endothelium should show significant relaxation.
-
-
Concentration-Response Curve:
-
Pre-contract the arterial rings with a submaximal concentration of phenylephrine.
-
Once a stable contraction is achieved, add cumulative concentrations of Lys-[Des-Arg9]Bradykinin to the organ bath.
-
Record the relaxation response at each concentration until a maximal effect is observed.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal relaxation).
-
Measurement of Nitric Oxide (NO) Production in Endothelial Cells
This protocol outlines a common method for measuring NO production in cultured endothelial cells using a fluorescent indicator.
Materials:
-
Cultured endothelial cells (e.g., HUVECs)
-
Cell culture medium
-
DAF-FM Diacetate (NO-sensitive fluorescent dye)
-
Lys-[Des-Arg9]Bradykinin
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture:
-
Culture endothelial cells to confluence in appropriate culture vessels (e.g., 96-well plates, chamber slides).
-
-
Dye Loading:
-
Wash the cells with a balanced salt solution (e.g., HBSS).
-
Incubate the cells with DAF-FM Diacetate (e.g., 5 µM) in the dark at 37°C for 30-60 minutes.
-
Wash the cells again to remove excess dye.
-
-
Stimulation:
-
Add fresh balanced salt solution to the cells.
-
Treat the cells with various concentrations of Lys-[Des-Arg9]Bradykinin. Include a vehicle control.
-
-
Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 495 nm excitation, 515 nm emission) using a fluorescence microscope or plate reader at different time points after stimulation.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity relative to the baseline and vehicle control to determine the amount of NO produced.
-
Measurement of Prostacyclin (PGI2) Release
This protocol describes the measurement of PGI2 release from vascular tissue or cultured endothelial cells using an enzyme immunoassay (EIA).
Materials:
-
Isolated vascular tissue or cultured endothelial cells
-
Buffer for incubation (e.g., Krebs-Henseleit solution, cell culture medium)
-
Lys-[Des-Arg9]Bradykinin
-
EIA kit for 6-keto-PGF1α (the stable metabolite of PGI2)
Procedure:
-
Sample Collection:
-
Incubate the vascular tissue or endothelial cells with buffer.
-
Treat the samples with Lys-[Des-Arg9]Bradykinin or vehicle for a specified time.
-
Collect the supernatant (buffer or medium).
-
-
EIA Assay:
-
Perform the EIA for 6-keto-PGF1α on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of 6-keto-PGF1α in each sample based on the standard curve.
-
Express the results as the amount of PGI2 released per unit of tissue weight or per number of cells.
-
Conclusion
Lys-[Des-Arg9]Bradykinin is a key mediator of vasodilation in inflammatory conditions through its selective activation of the bradykinin B1 receptor. The vasodilatory response is orchestrated by a complex signaling network involving Gq-protein activation, intracellular calcium mobilization, and the subsequent production of nitric oxide and prostacyclin. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the B1 receptor pathway in cardiovascular and inflammatory diseases. The provided diagrams offer a clear visual representation of the core signaling events, aiding in the conceptual understanding and design of future experiments.
References
The Unveiling of a Potent Inflammatory Mediator: A Technical Guide to the Discovery and History of Lys-[Des-Arg9]Bradykinin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and core pharmacological characteristics of Lys-[Des-Arg9]Bradykinin, a potent and selective agonist of the bradykinin B1 receptor. It details the enzymatic pathways leading to its formation, presents its receptor binding affinities, and outlines the key experimental protocols that were instrumental in its characterization. Furthermore, this guide illustrates the critical signaling pathways activated by Lys-[Des-Arg9]Bradykinin, offering a valuable resource for researchers in the fields of inflammation, pain, and cardiovascular research.
Discovery and Historical Context
The discovery of Lys-[Des-Arg9]Bradykinin is intrinsically linked to the broader investigation of the kallikrein-kinin system and the characterization of its bioactive peptides. It was not a singular event but rather a gradual unraveling of metabolic pathways and receptor pharmacology.
The Precursors: Bradykinin and Kallidin
The story begins with the discovery of bradykinin in the late 1940s by Rocha e Silva and colleagues. This potent vasodilator was found to be released from plasma globulins by the venom of the snake Bothrops jararaca. Subsequently, another kinin, kallidin (Lys-bradykinin), was identified. These peptides, while potent, were observed to be rapidly degraded in biological systems.
The Emergence of the B1 Receptor and its Agonists
In the 1970s and early 1980s, the work of Dr. Domenico Regoli and his collaborator J. Barabé was pivotal in proposing and later establishing the existence of two distinct bradykinin receptor subtypes: B1 and B2. The B2 receptor was found to be constitutively expressed and responsible for the primary effects of bradykinin and kallidin. In contrast, the B1 receptor was observed to be largely absent in healthy tissues but its expression was induced by inflammatory stimuli and tissue injury.
The key to differentiating these receptors lay in their sensitivity to various kinin fragments. It was discovered that the removal of the C-terminal arginine residue from bradykinin and kallidin by carboxypeptidases (kininase I enzymes) yielded metabolites with high affinity and agonist activity at the newly identified B1 receptor.
Identification of Lys-[Des-Arg9]Bradykinin
Lys-[Des-Arg9]Bradykinin, also known as des-Arg10-kallidin, emerged from these studies as the active metabolite of kallidin (Lys-bradykinin). Carboxypeptidase N in plasma and carboxypeptidase M on cell surfaces were identified as the key enzymes responsible for this conversion. Early pharmacological studies in the 1980s on isolated tissues, such as the rabbit aorta, demonstrated that Lys-[Des-Arg9]Bradykinin and its counterpart, [Des-Arg9]Bradykinin, were potent stimulators of the B1 receptor, particularly in tissues pre-treated with inflammatory agents like lipopolysaccharide (LPS) to induce B1 receptor expression. These findings solidified the role of these des-Arg kinins as the endogenous agonists for the B1 receptor, with Lys-[Des-Arg9]Bradykinin being a key player in inflammatory responses.
Quantitative Data
The following tables summarize the key quantitative data for Lys-[Des-Arg9]Bradykinin, focusing on its receptor binding affinity and potency.
Table 1: Receptor Binding Affinity (Ki) of Lys-[Des-Arg9]Bradykinin
| Receptor Subtype | Species | Ki (nM) | Reference(s) |
| Bradykinin B1 | Human | 0.12 | |
| Bradykinin B1 | Mouse | 1.7 | |
| Bradykinin B1 | Rabbit | 0.23 | |
| Bradykinin B2 | Human | > 30,000 |
Table 2: Comparative Potency
| Compound | Potency Relative to [Des-Arg9]-Bradykinin | Reference(s) |
| Lys-[Des-Arg9]Bradykinin | 16-fold more potent |
Key Experimental Protocols
The characterization of Lys-[Des-Arg9]Bradykinin relied on a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for some of the key experiments.
Radioligand Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of Lys-[Des-Arg9]Bradykinin to its receptor.
-
Objective: To quantify the interaction between a radiolabeled ligand and the bradykinin B1 receptor in the presence of unlabeled Lys-[Des-Arg9]Bradykinin.
-
Materials:
-
Cell membranes prepared from cells expressing the bradykinin B1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: Typically [3H]Lys-[Des-Arg9]Bradykinin.
-
Unlabeled Lys-[Des-Arg9]Bradykinin for competition.
-
Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Incubate a fixed amount of cell membrane preparation with a constant concentration of the radioligand.
-
Add increasing concentrations of unlabeled Lys-[Des-Arg9]Bradykinin to the incubation mixture.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
The concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Measurement of Hypotensive Effects
This protocol assesses the physiological effect of Lys-[Des-Arg9]Bradykinin on blood pressure.
-
Objective: To measure the change in mean arterial pressure in an animal model following the administration of Lys-[Des-Arg9]Bradykinin.
-
Materials:
-
Anesthetized animal model (e.g., rabbit, rat).
-
Lys-[Des-Arg9]Bradykinin solution for injection.
-
Catheters for arterial and venous access.
-
Pressure transducer and recording system.
-
Anesthetic agent.
-
-
Procedure:
-
Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment.
-
Insert a catheter into a major artery (e.g., carotid or femoral artery) and connect it to a pressure transducer to continuously monitor blood pressure.
-
Insert a catheter into a major vein (e.g., jugular vein) for drug administration.
-
Allow the animal's blood pressure to stabilize.
-
Administer a bolus injection of Lys-[Des-Arg9]Bradykinin intravenously. To observe a hypotensive effect, the animal model often requires pre-treatment with an inflammatory agent like LPS to induce B1 receptor expression.
-
Record the change in mean arterial pressure.
-
Administer vehicle control to ensure the observed effect is due to the compound.
-
Analyze the data to determine the magnitude and duration of the hypotensive response.
-
Metabolic and Signaling Pathways
The biological activity of Lys-[Des-Arg9]Bradykinin is determined by its formation through enzymatic action and its subsequent activation of intracellular signaling cascades.
Metabolic Pathway of Lys-[Des-Arg9]Bradykinin Formation
Caption: Metabolic formation of Lys-[Des-Arg9]Bradykinin from Kallidin.
B1 Receptor Signaling Pathway
Caption: B1 receptor signaling cascade initiated by Lys-[Des-Arg9]Bradykinin.
Conclusion
Lys-[Des-Arg9]Bradykinin has transitioned from being a mere metabolic byproduct to a recognized key player in the pathophysiology of inflammation and pain. Its discovery, driven by the meticulous characterization of the kallikrein-kinin system and its receptors, has opened new avenues for therapeutic intervention. A thorough understanding of its formation, receptor interactions, and signaling pathways, as detailed in this guide, is essential for the rational design and development of novel drugs targeting the bradykinin B1 receptor for the treatment of a range of inflammatory conditions.
An In-depth Technical Guide to the Physicochemical Properties of Lys-[Des-Arg9]Bradykinin TFA Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental protocols for Lys-[Des-Arg9]Bradykinin trifluoroacetate (TFA) salt. This peptide is a potent and highly selective agonist for the bradykinin B1 receptor, a key target in inflammatory and pain pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed methodologies and critical data to facilitate their work with this important research compound. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
Lys-[Des-Arg9]Bradykinin is an active metabolite of Lys-bradykinin (also known as kallidin). It is an octapeptide that demonstrates high affinity and selectivity for the bradykinin B1 receptor, an inducible G protein-coupled receptor (GPCR) that is upregulated during inflammation and tissue injury.[1][2] Its selective agonism makes it a critical tool for investigating the physiological and pathophysiological roles of the B1 receptor, particularly in conditions such as chronic pain, inflammation, and sepsis. The trifluoroacetate salt form is commonly supplied for research purposes.
Physicochemical Properties
The fundamental physicochemical characteristics of Lys-[Des-Arg9]Bradykinin TFA salt are summarized in the table below. These properties are essential for accurate experimental design, including solution preparation and storage.
| Property | Value | Reference |
| Molecular Formula | C50H73N13O11 (peptide) | [3] |
| C52H74F3N13O13 (TFA salt) | ||
| Molecular Weight | 1032.20 g/mol (peptide) | |
| 1146.22 g/mol (TFA salt) | ||
| Amino Acid Sequence | Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe | |
| Appearance | White to off-white solid/powder | |
| Purity | ≥95% (as determined by HPLC) | |
| Solubility | Soluble in water (to 1 mg/ml), DMF (25 mg/ml), DMSO (25 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2, 10 mg/ml). | |
| Storage and Stability | Store as a solid at -20°C for up to one year, or at -80°C for up to two years. Stock solutions can be stored at -80°C for 6 months or at -20°C for 1 month. It is stable for at least 4 years when stored as a solid at -20°C. |
Biological Activity
Lys-[Des-Arg9]Bradykinin is a potent and selective agonist of the bradykinin B1 receptor. Its high affinity for the B1 receptor, coupled with low affinity for the B2 receptor, makes it an invaluable tool for dissecting the distinct roles of these two receptor subtypes in various physiological and pathological processes.
| Parameter | Species | Value | Reference |
| Ki (B1 Receptor) | Human | 0.12 nM | |
| Mouse | 1.7 nM | ||
| Rabbit | 0.23 nM | ||
| IC50 (B2 Receptor) | Human | >30,000 nM |
Signaling Pathways
Upon binding to Lys-[Des-Arg9]Bradykinin, the B1 receptor primarily couples to the Gq alpha subunit of heterotrimeric G proteins. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Figure 1: B1 Receptor Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound salt.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A standard method for assessing the purity of this compound salt involves reverse-phase HPLC.
Figure 2: HPLC Purity Analysis Workflow.
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in 0.1% TFA in water to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min is a typical starting point.
-
Detection: Monitor the absorbance at 214 nm.
-
Purity Calculation: The purity is calculated as the percentage of the main peak area relative to the total peak area of all detected peaks.
Molecular Weight Confirmation by Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the peptide.
Methodology:
-
Sample Preparation: Prepare a solution of the peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, at a concentration of approximately 10 µM.
-
Mass Spectrometer: An ESI-TOF or ESI-quadrupole mass spectrometer is appropriate.
-
Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected ions (e.g., [M+2H]²⁺ and [M+3H]³⁺).
-
Data Analysis: Deconvolute the resulting spectrum to determine the molecular weight of the peptide. The observed molecular weight should be within the expected tolerance of the instrument's resolution. Fragmentation analysis (MS/MS) can be performed to confirm the peptide sequence.
Bradykinin B1 Receptor Binding Assay
A radioligand binding assay is a standard method to determine the affinity of Lys-[Des-Arg9]Bradykinin for the B1 receptor.
Figure 3: Radioligand Binding Assay Workflow.
Methodology:
-
Materials:
-
Cell membranes from a cell line stably expressing the human Bradykinin B1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Lys-[Des-Arg9]Bradykinin.
-
Unlabeled this compound salt (for competition).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
96-well plates, glass fiber filters, and a scintillation counter.
-
-
Procedure: a. In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the unlabeled Lys-[Des-Arg9]Bradykinin. b. Add the cell membrane preparation to initiate the binding reaction. c. Incubate for 60-90 minutes at room temperature. d. Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand. e. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization
A calcium mobilization assay is used to assess the functional activity of Lys-[Des-Arg9]Bradykinin as a B1 receptor agonist.
Methodology:
-
Cell Culture: Plate cells expressing the Bradykinin B1 receptor (e.g., HEK293 or CHO cells) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions. This is typically done for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound salt in an appropriate assay buffer.
-
Signal Detection: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the fluorescence intensity before and after the addition of the peptide. The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Data Analysis:
-
Plot the change in fluorescence against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that elicits a half-maximal response.
-
Conclusion
This compound salt is a critical research tool for investigating the role of the bradykinin B1 receptor in health and disease. This guide has provided a detailed overview of its physicochemical properties, biological activity, and key experimental protocols. The presented data and methodologies are intended to support researchers in the accurate and effective use of this potent and selective B1 receptor agonist in their studies. Adherence to the detailed protocols will ensure the generation of reliable and reproducible data, advancing our understanding of the bradykinin system and its therapeutic potential.
References
Methodological & Application
In Vivo Experimental Protocol for Lys-[Des-Arg9]Bradykinin TFA: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lys-[Des-Arg9]Bradykinin TFA is a potent and highly selective agonist for the bradykinin B1 receptor (B1R), a key player in inflammatory and pain pathways.[1][2][3] Unlike the constitutively expressed B2 receptor, the B1 receptor is typically upregulated in response to tissue injury, inflammation, and cytokines, making it a compelling target for therapeutic intervention in a range of pathological conditions. This document provides detailed application notes and protocols for the in vivo use of this compound in preclinical research models.
Data Presentation
The following tables summarize quantitative data from in vivo studies involving bradykinin B1 receptor agonists. These values can serve as a starting point for experimental design.
Table 1: In Vivo Efficacy and Receptor Binding Affinity
| Parameter | Species | Value | Reference |
| Ki (B1R) | Human | 0.12 nM | [1] |
| Mouse | 1.7 nM | ||
| Rabbit | 0.23 nM | ||
| Ki (B2R) | Human | > 30,000 nM | |
| Hypotensive Effect (ED50) | Rabbit (LPS-induced) | 1 µg (intra-arterial) | |
| Hyperalgesic Effect | Rat (UV-induced inflammation) | 1-100 nmol/kg (i.v. of des-Arg9-BK) |
Table 2: Recommended In Vivo Formulation
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| This formulation yields a clear solution with a solubility of ≥ 2.75 mg/mL. |
Experimental Protocols
Protocol 1: Induction of Hypotension in a Rabbit Model of Sepsis
This protocol is designed to assess the vasodilatory effects of this compound in a model of endotoxemia, where B1 receptor expression is upregulated.
1. Animal Model:
-
New Zealand White rabbits.
-
Pre-treat with bacterial lipopolysaccharide (LPS) to induce B1 receptor expression. A typical dose is 25 µg/kg administered intravenously 5 hours prior to the experiment.
2. Drug Preparation and Administration:
-
Prepare this compound in the recommended in vivo formulation (Table 2).
-
Administer via intra-arterial bolus injection.
3. Experimental Procedure:
-
Anesthetize the rabbits according to approved institutional protocols.
-
Catheterize a femoral artery for drug administration and a carotid artery for blood pressure monitoring.
-
After a stabilization period, administer a single bolus of this compound (e.g., 1 µg).
-
Continuously monitor mean arterial pressure (MAP) and heart rate. The hypotensive effect is expected to be transient.
4. Endpoint Measurements:
-
Maximum decrease in MAP.
-
Duration of the hypotensive response.
Protocol 2: Assessment of Thermal Hyperalgesia in a Rat Model of Inflammation
This protocol evaluates the pro-nociceptive effects of B1 receptor activation in a model of inflammatory pain. While the cited study uses des-Arg9-bradykinin, the methodology is directly applicable to Lys-[Des-Arg9]Bradykinin.
1. Animal Model:
-
Male Sprague-Dawley rats.
-
Induce inflammation and B1 receptor upregulation by exposing one hind paw to ultraviolet (UV) irradiation.
2. Drug Preparation and Administration:
-
Dissolve this compound in sterile saline.
-
Administer via intravenous (i.v.) injection through the tail vein.
3. Experimental Procedure:
-
Establish a baseline paw withdrawal latency to a noxious thermal stimulus (e.g., radiant heat source).
-
24 hours after UV irradiation, administer this compound (dosages can range from 1-100 nmol/kg, based on the effects of des-Arg9-bradykinin).
-
Measure the paw withdrawal latency at set time points after drug administration (e.g., 60 minutes).
4. Endpoint Measurements:
-
Change in paw withdrawal latency from baseline. A decrease in latency indicates hyperalgesia.
Signaling Pathways and Visualizations
Activation of the B1 receptor by Lys-[Des-Arg9]Bradykinin initiates a cascade of intracellular signaling events, primarily through G-protein coupling, leading to various physiological responses.
Caption: Bradykinin B1 Receptor Signaling Pathway.
The experimental workflow for in vivo studies with this compound typically involves several key stages, from animal model preparation to data analysis.
Caption: General In Vivo Experimental Workflow.
References
Application Notes and Protocols for B1 Receptor Activation Assays Using Lys-[Des-Arg9]Bradykinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lys-[Des-Arg9]Bradykinin is a potent and highly selective agonist for the bradykinin B1 receptor, a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury. This makes the B1 receptor an attractive therapeutic target for a variety of inflammatory disorders, chronic pain, and diabetic complications. Lys-[Des-Arg9]Bradykinin is an essential tool for researchers studying the pharmacology and signaling of the B1 receptor and for those involved in the discovery and development of novel B1 receptor modulators.
These application notes provide an overview of the use of Lys-[Des-Arg9]Bradykinin in B1 receptor activation assays, including its pharmacological properties, key signaling pathways, and detailed protocols for common experimental procedures.
Pharmacological Profile of Lys-[Des-Arg9]Bradykinin
Lys-[Des-Arg9]Bradykinin is a naturally occurring peptide that demonstrates high affinity and selectivity for the B1 receptor across different species. It has significantly lower activity at the constitutively expressed B2 receptor.[1][2] The potency of Lys-[Des-Arg9]Bradykinin can be quantified through various in vitro assays, with key parameters being the equilibrium dissociation constant (Ki) and the half-maximal effective or inhibitory concentration (EC50/IC50).
| Parameter | Species | Cell Line/Tissue | Value (nM) | Assay Type |
| Ki | Human | Recombinant | 0.12 | Radioligand Binding |
| Ki | Mouse | Recombinant | 1.7 | Radioligand Binding |
| Ki | Rabbit | Recombinant | 0.23 | Radioligand Binding |
| IC50 | Human | IMR-90 fibroblasts | 0.87 | Radioligand Binding |
B1 Receptor Signaling Pathways
Activation of the B1 receptor by Lys-[Des-Arg9]Bradykinin initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).
In addition to the canonical Gαq pathway, B1 receptor activation has been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK). This pathway is implicated in the regulation of cellular processes such as proliferation and inflammation.
Below is a diagram illustrating the primary signaling pathways activated by the B1 receptor.
Experimental Protocols
The following are detailed protocols for commonly used B1 receptor activation assays.
Experimental Workflow for B1 Agonist Characterization
A typical workflow for characterizing a compound like Lys-[Des-Arg9]Bradykinin as a B1 receptor agonist involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action.
Protocol 1: Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to B1 receptor activation using a fluorescent calcium indicator and a plate-based reader (e.g., FLIPR or FlexStation).
Materials:
-
Cells expressing the B1 receptor (e.g., HEK293 or CHO cells)
-
Lys-[Des-Arg9]Bradykinin
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Probenecid (an anion-exchange inhibitor, often used to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
96- or 384-well black-walled, clear-bottom microplates
Procedure:
-
Cell Plating:
-
Seed the B1 receptor-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare the dye-loading solution containing the calcium-sensitive fluorescent dye and probenecid in the assay buffer according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye-loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of Lys-[Des-Arg9]Bradykinin in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the Lys-[Des-Arg9]Bradykinin in the assay buffer to create a concentration range for the dose-response curve.
-
-
Assay Measurement:
-
Set up the plate reader to monitor fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Add the diluted Lys-[Des-Arg9]Bradykinin to the wells and immediately begin recording the fluorescence signal.
-
Continue recording for a sufficient duration to capture the peak calcium response (typically 60-180 seconds).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the Lys-[Des-Arg9]Bradykinin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Inositol Phosphate Accumulation Assay
This protocol outlines the measurement of inositol monophosphate (IP1), a stable downstream metabolite of IP3, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Cells expressing the B1 receptor
-
Lys-[Des-Arg9]Bradykinin
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody)
-
Stimulation buffer (provided with the kit or a similar buffer containing LiCl to inhibit IP1 degradation)
-
Lysis buffer (provided with the kit)
-
384-well low-volume white microplates
Procedure:
-
Cell Plating and Stimulation:
-
Harvest and resuspend the B1 receptor-expressing cells in the stimulation buffer.
-
Add the cell suspension to the wells of the microplate.
-
Add the serially diluted Lys-[Des-Arg9]Bradykinin to the appropriate wells.
-
Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
-
Cell Lysis and Detection:
-
Add the IP1-d2 conjugate and the anti-IP1-cryptate antibody (pre-mixed in lysis buffer) to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Assay Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (cryptate) and 620 nm (d2).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF ratio against the logarithm of the Lys-[Des-Arg9]Bradykinin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
Lys-[Des-Arg9]Bradykinin is an indispensable pharmacological tool for the investigation of B1 receptor function. The provided application notes and protocols offer a framework for conducting robust and reproducible B1 receptor activation assays. By employing these methodologies, researchers can effectively characterize the pharmacology of the B1 receptor and advance the development of novel therapeutics targeting this important receptor.
References
Application Notes and Protocols for Lys-[Des-Arg9]Bradykinin TFA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Lys-[Des-Arg9]Bradykinin TFA, a potent and selective agonist of the bradykinin B1 receptor, in cell culture experiments. Adherence to these guidelines is crucial for obtaining reliable and reproducible results.
Product Information
| Parameter | Value | Source |
| Full Name | Lysine-[Des-Arginine9]Bradykinin Trifluoroacetate Salt | N/A |
| Synonyms | [Des-Arg10]-kallidin | [1] |
| Molecular Formula | C50H73N13O11 (peptide) | [1] |
| Molecular Weight | 1032.2 g/mol (peptide) | [1] |
| Receptor Specificity | Potent and highly selective Bradykinin B1 receptor agonist. Low affinity for B2 receptors. | |
| Binding Affinity (Ki) | 0.12 nM (human), 1.7 nM (mouse), 0.23 nM (rabbit) for B1 receptors. |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the stability and activity of this compound.
| Solvent | Concentration | Notes |
| Water | Soluble to 1 mg/mL | For cell culture, prepare fresh or filter-sterilize and store in aliquots. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL | Recommended for direct use in many cell-based assays. |
| Dimethyl Sulfoxide (DMSO) | ≥ 3 mg/mL | Can be used for high-concentration stock solutions. Note potential solvent effects on cells. |
Storage of Stock Solutions:
-
-20°C: Stable for up to 1 month.
-
-80°C: Stable for up to 6 months.
-
Important: Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of Stock Solutions
Note on Trifluoroacetic Acid (TFA): Synthetic peptides are often supplied as TFA salts, which can be toxic to cells. For sensitive cell culture experiments, it is recommended to perform a TFA salt exchange to a more biocompatible salt like hydrochloride (HCl).
Protocol for TFA Removal (HCl Exchange):
-
Dissolve the peptide in distilled water at a concentration of 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Let the solution stand at room temperature for at least one minute.
-
Freeze the solution rapidly, preferably in liquid nitrogen.
-
Lyophilize the frozen solution overnight to remove all liquid.
-
To ensure complete removal, the lyophilized powder can be re-dissolved in the HCl solution and the freeze-drying process repeated two more times.
-
After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired sterile buffer for your experiment.
Preparation of a 1 mM Stock Solution in PBS:
-
Weigh out the required amount of this compound.
-
Reconstitute in sterile PBS (pH 7.2) to a final concentration of 1 mM.
-
If any particulates are visible, sterile-filter the solution through a 0.22 µm filter.
-
Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes and store at -20°C or -80°C.
Recommended Working Concentrations
The optimal working concentration of Lys-[Des-Arg9]Bradykinin will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.
| Assay Type | Cell Type | Working Concentration | Reference |
| Cytokine Secretion | Human Monocyte-Derived Dendritic Cells | 10 µM | |
| Protein Synthesis and Cell Division | Human Fetal Lung Fibroblasts | 5 µM | |
| Calcium Mobilization | Murine Bronchoalveolar Eosinophils | 1 µM | |
| Cell Migration | Human Prostate Cancer Cells (using Bradykinin) | Not specified, dose-response recommended |
It is crucial to include a vehicle control (the solvent used to dissolve the peptide) in all experiments.
Cell Viability/Cytotoxicity Assay
Prior to conducting functional assays, it is essential to determine the potential cytotoxic effects of this compound on the chosen cell line.
Protocol using MTT Assay:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium, ranging from nanomolar to micromolar concentrations.
-
Remove the overnight culture medium and replace it with the medium containing the different concentrations of the peptide. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathway
Lys-[Des-Arg9]Bradykinin exerts its effects by binding to the Bradykinin B1 receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade involves the activation of Gαq/11 proteins.
Caption: Bradykinin B1 Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines a general workflow for conducting a cell-based assay with this compound.
Caption: General Experimental Workflow.
References
Application Notes and Protocols for Lys-[Des-Arg9]Bradykinin in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lys-[Des-Arg9]Bradykinin is a potent and highly selective agonist for the bradykinin B1 receptor (B1R), a key player in inflammatory processes.[1][2] Unlike the constitutively expressed B2 receptor, the B1 receptor is typically upregulated in response to tissue injury and inflammatory stimuli, making it a compelling target for research into the mechanisms of inflammation and the development of novel anti-inflammatory therapeutics. This document provides detailed application notes and protocols for the use of Lys-[Des-Arg9]Bradykinin to induce inflammation in mouse models, with a focus on recommended dosages, experimental procedures, and the underlying signaling pathways.
Data Presentation
The following table summarizes the binding affinity of Lys-[Des-Arg9]Bradykinin for the mouse B1 receptor and provides a recommended dosage range for inducing an inflammatory response in a mouse paw edema model. This information is critical for designing and interpreting in vivo studies.
| Parameter | Value | Species | Notes | Reference |
| Binding Affinity (Ki) | 1.7 nM | Mouse | Demonstrates high affinity for the murine B1 receptor. | |
| Recommended Dosage Range (Paw Edema Model) | 1 - 20 nmol/paw | Mouse | Administered via subplantar injection. Dosage may require optimization based on mouse strain and specific experimental conditions. | Derived from |
| Administration Route | Subplantar Injection | Mouse | Localized administration to induce a focused inflammatory response in the paw. |
Signaling Pathways
Activation of the B1 receptor by Lys-[Des-Arg9]Bradykinin initiates a cascade of intracellular signaling events that contribute to the inflammatory response. The primary pathway involves the coupling of the G-protein coupled receptor (GPCR) to Gαi and the subsequent activation of the Ras/MAPK cascade. This leads to the production of nitric oxide and the release of various pro-inflammatory mediators.
Caption: B1 Receptor Signaling Cascade.
Experimental Protocols
This section provides a detailed protocol for inducing paw edema in mice using Lys-[Des-Arg9]Bradykinin. This model is widely used for studying acute localized inflammation.
Mouse Paw Edema Protocol
Objective: To induce a localized inflammatory response in the mouse paw for the evaluation of anti-inflammatory compounds or to study the mechanisms of B1 receptor-mediated inflammation.
Materials:
-
Lys-[Des-Arg9]Bradykinin
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Male or female mice (e.g., C57BL/6 or BALB/c), 8-12 weeks old
-
30-gauge needles and 1 mL syringes
-
Pleasthesiameter or digital calipers
-
Anesthesia (optional, for animal comfort during injection)
Procedure:
-
Preparation of Lys-[Des-Arg9]Bradykinin Solution:
-
Aseptically prepare a stock solution of Lys-[Des-Arg9]Bradykinin in sterile saline. For example, to prepare a 1 mM stock solution, dissolve 1.032 mg of Lys-[Des-Arg9]Bradykinin (MW: 1032.2 g/mol ) in 1 mL of sterile saline.
-
Further dilute the stock solution with sterile saline to achieve the desired final concentrations for injection (e.g., to deliver 1-20 nmol in a 20-50 µL injection volume).
-
Vortex briefly to ensure complete dissolution. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Acclimatization:
-
House the mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Provide free access to food and water.
-
On the day of the experiment, handle the mice gently to minimize stress.
-
-
Baseline Paw Measurement:
-
Before inducing inflammation, measure the thickness or volume of the hind paws of each mouse using a plethysmometer or digital calipers. This will serve as the baseline measurement.
-
-
Induction of Paw Edema:
-
Administer a subplantar injection of the prepared Lys-[Des-Arg9]Bradykinin solution (e.g., 10 nmol in 20 µL) into the plantar surface of the right hind paw.
-
Inject a corresponding volume of sterile saline into the plantar surface of the left hind paw to serve as a control.
-
-
Measurement of Paw Edema:
-
Measure the paw thickness or volume of both hind paws at various time points after the injection (e.g., 30, 60, 120, and 240 minutes).
-
The degree of inflammation is expressed as the increase in paw volume or thickness compared to the baseline measurement.
-
Data Analysis:
-
Calculate the change in paw volume (ΔV) or thickness (ΔT) for each paw at each time point: ΔV = V_post-injection - V_baseline.
-
Compare the inflammatory response in the Lys-[Des-Arg9]Bradykinin-treated paw to the saline-treated paw.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
Caption: Mouse Paw Edema Experimental Workflow.
References
Application Notes and Protocols for Lys-[Des-Arg9]Bradykinin TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lys-[Des-Arg9]Bradykinin trifluoroacetate salt (TFA) is a potent and selective agonist for the bradykinin B1 receptor (B1R), a G-protein coupled receptor involved in a variety of physiological and pathological processes, including inflammation, pain, and cardiovascular regulation.[1][2][3] The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and pro-inflammatory stimuli.[1] This makes Lys-[Des-Arg9]Bradykinin TFA a valuable tool for studying the role of the B1R in these conditions and for the development of novel therapeutics targeting this pathway.
This document provides detailed protocols for the preparation of a stock solution of this compound, ensuring accurate and reproducible experimental results.
Chemical Properties and Data
Accurate preparation of a stock solution begins with a clear understanding of the chemical properties of the peptide. The molecular weight of Lys-[Des-Arg9]Bradykinin can vary depending on the presence of the TFA counter-ion. It is crucial to use the molecular weight that includes the TFA salt for accurate concentration calculations, as this is the form that is weighed.
| Property | Value | Source |
| Molecular Formula | C54H75F6N13O15 | [1] |
| Molecular Weight (with TFA) | 1260.24 g/mol | |
| Appearance | White to off-white powder | Generic |
| Purity | ≥95% (HPLC) | Generic |
Note: The molecular weight can vary slightly between batches and suppliers. Always refer to the Certificate of Analysis (CoA) provided with your specific lot of the compound for the most accurate molecular weight.
Solubility and Stability
Proper dissolution and storage are critical for maintaining the biological activity of the peptide.
| Solvent | Solubility |
| DMSO (Dimethyl Sulfoxide) | ≥ 25 mg/mL |
| DMF (Dimethylformamide) | ≥ 25 mg/mL |
| Ethanol | ≥ 20 mg/mL |
| PBS (Phosphate-Buffered Saline, pH 7.2) | ≥ 10 mg/mL |
| Storage Condition | Shelf Life (Powder) | Shelf Life (in Solvent) |
| -20°C | 1 year | 1 month |
| -80°C | 2 years | 6 months |
Note: For cellular assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity. If using water as the solvent for the final working solution, it is recommended to filter and sterilize it through a 0.22 µm filter before use. Peptides containing methionine or cysteine should not be dissolved in DMSO as it may cause oxidation.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing the Peptide: Carefully weigh out the desired amount of the peptide powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 1.26 mg of this compound (based on a molecular weight of 1260.24 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the peptide powder. For 1.26 mg of the peptide, add 100 µL of DMSO to achieve a 10 mM concentration.
-
Dissolution: Gently vortex the solution or pipette up and down to ensure the peptide is completely dissolved. Avoid vigorous mixing to minimize the introduction of air bubbles. If necessary, brief sonication can be used to aid dissolution.
-
Aliquoting: Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the peptide.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.
Experimental Workflow
Caption: Workflow for preparing and using this compound.
Bradykinin B1 Receptor Signaling Pathway
This compound exerts its effects by binding to the B1 receptor, a G-protein coupled receptor (GPCR). Activation of the B1R initiates a signaling cascade that leads to an increase in intracellular calcium concentration via the inositol 1,4,5-triphosphate (IP3) receptor, ultimately resulting in various cellular responses.
Caption: Simplified Bradykinin B1 Receptor signaling pathway.
References
- 1. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
Application of Lys-[Des-Arg9]Bradykinin in Immunofluorescence Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lys-[Des-Arg9]Bradykinin is a potent and highly selective agonist for the bradykinin B1 receptor (B1R).[1][2] Unlike the constitutively expressed B2 receptor, the B1 receptor is typically absent in healthy tissues but is rapidly induced by tissue injury and inflammation.[1][2] This inducible expression makes the B1 receptor a key player in chronic inflammatory conditions and a promising target for therapeutic intervention. Lys-[Des-Arg9]Bradykinin, a metabolite of Lys-bradykinin (kallidin), is crucial for studying the functional roles of the B1 receptor in various pathophysiological processes. Immunofluorescence is a powerful technique to visualize the expression, localization, and downstream signaling events associated with B1 receptor activation by Lys-[Des-Arg9]Bradykinin. This document provides detailed application notes and protocols for utilizing Lys-[Des-Arg9]Bradykinin in immunofluorescence studies.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from immunofluorescence experiments using Lys-[Des-Arg9]Bradykinin to stimulate cells. These are examples based on typical outcomes of B1 receptor activation.
Table 1: Quantification of B1 Receptor Upregulation in Response to Inflammatory Stimuli
| Cell Type | Treatment | Duration (hours) | Fold Increase in B1R Fluorescence Intensity (Mean ± SD) | Reference |
| Human Lung Fibroblasts | IL-1β (1 ng/mL) | 24 | 4.5 ± 0.8 | Fictional Data |
| Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α (10 ng/mL) | 12 | 3.2 ± 0.5 | Fictional Data |
| Rat Aortic Smooth Muscle Cells | Lipopolysaccharide (LPS) (1 µg/mL) | 6 | 5.1 ± 1.1 | Fictional Data |
Table 2: Analysis of Protein Translocation Following Lys-[Des-Arg9]Bradykinin Stimulation
| Cell Type | Protein Marker | Treatment | Translocation Event | % of Cells Showing Translocation (Mean ± SD) |
| HEK293 cells (expressing B1R) | NF-κB p65 | Lys-[Des-Arg9]Bradykinin (100 nM, 30 min) | Cytoplasm to Nucleus | 75 ± 8 |
| Human Monocytes | Protein Kinase C (PKC) | Lys-[Des-Arg9]Bradykinin (50 nM, 15 min) | Cytoplasm to Membrane | 62 ± 10 |
Table 3: Co-localization Analysis of B1 Receptor with Signaling Partners
| Cell Type | Protein 1 | Protein 2 | Treatment | Pearson's Co-localization Coefficient (Mean ± SD) |
| HEK293 cells (expressing B1R) | B1 Receptor | Caveolin-1 | Lys-[Des-Arg9]Bradykinin (100 nM, 10 min) | 0.82 ± 0.09 |
| Dorsal Root Ganglion Neurons | B1 Receptor | TRPV1 | Capsaicin (1 µM, 5 min) | 0.75 ± 0.11 |
Signaling Pathways and Experimental Workflows
Bradykinin B1 Receptor Signaling Pathway
Activation of the B1 receptor by Lys-[Des-Arg9]Bradykinin initiates a signaling cascade through G-protein coupling, primarily Gαq/11. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of downstream pathways, including the MAP kinase cascade and the transcription factor NF-κB, culminating in various cellular responses.
Caption: B1 Receptor Signaling Pathway.
Experimental Workflow for Immunofluorescence
The following diagram illustrates a typical workflow for an immunofluorescence experiment designed to investigate the effects of Lys-[Des-Arg9]Bradykinin on a cellular target.
Caption: Immunofluorescence Experimental Workflow.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for B1 Receptor Expression
This protocol is designed to visualize the expression and localization of the B1 receptor in cultured cells.
Materials:
-
Cells of interest cultured on glass coverslips or in chamber slides
-
Lys-[Des-Arg9]Bradykinin (agonist)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody against B1 Receptor (rabbit polyclonal or mouse monoclonal)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit/mouse)
-
DAPI (4',6-diamidino-2-phenylindole) mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips/chamber slides and culture until they reach the desired confluency.
-
To induce B1R expression, treat cells with an appropriate inflammatory stimulus (e.g., IL-1β or TNF-α) for a predetermined time (e.g., 6-24 hours).
-
To observe agonist-induced effects, treat the cells with Lys-[Des-Arg9]Bradykinin at a final concentration of 1-100 nM for the desired time (e.g., 5-60 minutes). Include an untreated control.
-
-
Fixation:
-
Gently wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-B1R antibody in Blocking Buffer according to the manufacturer's instructions.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging and Analysis:
-
Visualize the staining using a confocal or epifluorescence microscope.
-
Acquire images using appropriate filter sets for the chosen fluorophore and DAPI.
-
Quantify the fluorescence intensity and analyze the subcellular localization of the B1 receptor using image analysis software.
-
Protocol 2: Immunofluorescence for NF-κB p65 Nuclear Translocation
This protocol is designed to quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon B1 receptor activation.
Materials:
-
Follow the materials list from Protocol 1, with the following changes:
-
Primary antibody: anti-NF-κB p65 (rabbit polyclonal)
-
Secondary antibody: Alexa Fluor 594 goat anti-rabbit
-
Procedure:
-
Cell Culture and Treatment:
-
Culture cells as described in Protocol 1. Ensure the cells have inducible B1 receptor expression.
-
Treat cells with Lys-[Des-Arg9]Bradykinin (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60 minutes) to determine the translocation kinetics.
-
-
Fixation, Permeabilization, and Blocking:
-
Follow steps 2-4 from Protocol 1.
-
-
Antibody Incubations:
-
Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.
-
Wash and incubate with the Alexa Fluor 594-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Follow step 7 from Protocol 1.
-
-
Imaging and Quantification:
-
Acquire images using a confocal microscope.
-
For each cell, quantify the mean fluorescence intensity of p65 in the nucleus (defined by DAPI staining) and the cytoplasm.
-
Calculate the nucleus-to-cytoplasm fluorescence ratio for each cell. An increase in this ratio indicates nuclear translocation.
-
Determine the percentage of cells showing significant nuclear translocation (e.g., a ratio greater than a defined threshold) at each time point.
-
Conclusion
Lys-[Des-Arg9]Bradykinin is an invaluable tool for investigating the role of the B1 receptor in health and disease. The immunofluorescence protocols and application notes provided here offer a framework for researchers to visualize and quantify B1 receptor expression and downstream signaling events. Careful optimization of experimental conditions, including antibody concentrations and incubation times, is crucial for obtaining high-quality, reproducible data. These studies will contribute to a deeper understanding of B1 receptor biology and may facilitate the development of novel therapeutics targeting this important inflammatory mediator.
References
Application Notes and Protocols: The Use of Lys-[Des-Arg9]Bradykinin in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lys-[Des-Arg9]Bradykinin, also known as [Des-Arg10]-Kallidin, is the primary endogenous agonist for the bradykinin B1 receptor (B1R). The kallikrein-kinin system, and specifically the B1R, are increasingly recognized for their roles in cardiovascular physiology and pathology. Under normal physiological conditions, the expression of B1R is low. However, its expression is significantly upregulated in response to tissue injury, inflammation, and exposure to bacterial lipopolysaccharides (LPS) or cytokines. This inducible nature makes the B1R and its agonist Lys-[Des-Arg9]Bradykinin critical targets for research in cardiovascular diseases such as hypertension, atherosclerosis, and myocardial infarction.
These application notes provide a comprehensive overview of the use of Lys-[Des-Arg9]Bradykinin in cardiovascular research, including its pharmacological properties, key signaling pathways, and detailed protocols for common experimental applications.
Pharmacological Profile
Lys-[Des-Arg9]Bradykinin is a potent and selective agonist for the B1 receptor, exhibiting significantly lower affinity for the constitutively expressed B2 receptor. This selectivity is crucial for elucidating the specific roles of the B1 receptor in cardiovascular function.
Binding Affinities and Potency
The binding affinity and potency of Lys-[Des-Arg9]Bradykinin can vary across different species. The following tables summarize key quantitative data from the literature.
| Receptor | Species | Binding Affinity (Ki) | Reference |
| B1 | Human | 0.12 nM | [1][2] |
| B1 | Mouse | 1.7 nM | [1][2] |
| B1 | Rabbit | 0.23 nM | [1] |
| B2 | Human | > 30,000 nM |
Table 1: Binding Affinities of Lys-[Des-Arg9]Bradykinin for Bradykinin Receptors.
| Parameter | Model | Effect | Concentration/Dose | Reference |
| Blood Pressure | LPS-treated Rabbits | Hypotension | Intra-arterial bolus | |
| Coronary Perfusion Pressure | Isolated Rat Heart | -13.6% to -19.0% | 10 - 1000 nM | |
| Left Ventricular Developed Pressure | Isolated Rat Heart | -16.5% to -30.7% | 10 - 1000 nM | |
| Heart Rate | Isolated Rat Heart | +11.3% | 1000 nM |
Table 2: Cardiovascular Effects of Lys-[Des-Arg9]Bradykinin.
Signaling Pathways
Activation of the B1 receptor by Lys-[Des-Arg9]Bradykinin initiates a cascade of intracellular signaling events that are predominantly mediated by G-protein coupling.
B1 Receptor Signaling Cascade
Upon agonist binding, the B1 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to various cellular responses including smooth muscle contraction, nitric oxide production, and inflammation.
Caption: B1 Receptor Signaling Pathway
Experimental Protocols
The following are detailed protocols for key experiments utilizing Lys-[Des-Arg9]Bradykinin in cardiovascular research.
In Vivo Hypotension Assay in LPS-Treated Rabbits
This protocol is designed to assess the hypotensive effects of Lys-[Des-Arg9]Bradykinin in an animal model where B1 receptor expression is induced.
Materials:
-
Male New Zealand White rabbits (2-3 kg)
-
Lipopolysaccharide (LPS) from E. coli
-
Lys-[Des-Arg9]Bradykinin
-
Anesthetic (e.g., a combination of ketamine and xylazine, or urethane)
-
Saline (0.9% NaCl)
-
Heparin
-
Catheters (for arterial and venous cannulation)
-
Pressure transducer and data acquisition system
Procedure:
-
Induction of B1 Receptors: Administer LPS (25 µg/kg) intravenously to the rabbits 5 hours prior to the experiment. This induces the expression of B1 receptors.
-
Anesthesia: Anesthetize the rabbits using an appropriate anesthetic protocol. For example, an initial dose of ketamine (35 mg/kg, i.m.) and xylazine (5 mg/kg, i.m.), with maintenance doses as required.
-
Surgical Preparation:
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the carotid artery and connect it to a pressure transducer to continuously monitor blood pressure.
-
Cannulate the jugular vein for the administration of drugs.
-
Administer heparin (e.g., 500 IU/kg, i.v.) to prevent blood clotting.
-
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after the surgical preparation, ensuring a stable blood pressure recording.
-
Drug Administration:
-
Prepare a stock solution of Lys-[Des-Arg9]Bradykinin in saline.
-
Administer bolus injections of Lys-[Des-Arg9]Bradykinin at various doses (e.g., 0.1, 0.3, 1.0 µg/kg) through the venous catheter.
-
Record the resulting changes in mean arterial pressure.
-
-
Data Analysis:
-
Measure the peak decrease in mean arterial pressure from the pre-injection baseline for each dose.
-
Construct a dose-response curve to determine the potency of Lys-[Des-Arg9]Bradykinin.
-
Caption: In Vivo Hypotension Assay Workflow
Isolated Langendorff Rat Heart Perfusion
This ex vivo model allows for the direct assessment of the effects of Lys-[Des-Arg9]Bradykinin on cardiac function, independent of systemic influences.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Krebs-Henseleit solution
-
Lys-[Des-Arg9]Bradykinin
-
Heparin
-
Langendorff perfusion apparatus
-
Pressure transducer, data acquisition system, and heart rate monitor
Krebs-Henseleit Solution (1 L):
| Component | Amount | Molar Concentration |
| NaCl | 6.9 g | 118 mM |
| KCl | 0.35 g | 4.7 mM |
| CaCl2·2H2O | 0.37 g | 2.5 mM |
| KH2PO4 | 0.16 g | 1.2 mM |
| MgSO4·7H2O | 0.29 g | 1.2 mM |
| NaHCO3 | 2.1 g | 25 mM |
| Glucose | 2.0 g | 11.1 mM |
Table 3: Composition of Krebs-Henseleit Solution.
Procedure:
-
Apparatus Preparation: Prepare the Langendorff apparatus by filling the reservoirs with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.
-
Heart Isolation:
-
Anesthetize the rat (e.g., sodium pentobarbital, 60 mg/kg, i.p.) and administer heparin (500 IU, i.p.).
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
-
-
Cannulation and Perfusion:
-
Trim away excess tissue and cannulate the aorta on the Langendorff apparatus.
-
Initiate retrograde perfusion with Krebs-Henseleit solution at a constant pressure (e.g., 70-80 mmHg).
-
-
Instrumentation and Stabilization:
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize for 20-30 minutes until a steady-state of contractile function is achieved.
-
-
Drug Infusion:
-
Prepare different concentrations of Lys-[Des-Arg9]Bradykinin in Krebs-Henseleit solution.
-
Infuse the solutions for a defined period (e.g., 10 minutes) for each concentration.
-
-
Data Recording and Analysis:
-
Continuously record left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Analyze the changes in these parameters in response to Lys-[Des-Arg9]Bradykinin.
-
Caption: Isolated Langendorff Heart Workflow
Isometric Tension Measurement in Isolated Vascular Rings
This in vitro technique is used to evaluate the direct contractile or relaxant effects of Lys-[Des-Arg9]Bradykinin on vascular smooth muscle.
Materials:
-
Porcine hearts (for coronary arteries) or other suitable animal tissue
-
Krebs-Henseleit solution
-
Lys-[Des-Arg9]Bradykinin
-
A contractile agent (e.g., KCl or a thromboxane mimetic like U46619)
-
Wire myograph system with force transducers
-
Dissection microscope and tools
Procedure:
-
Vessel Preparation:
-
Dissect the desired artery (e.g., porcine coronary artery) in cold Krebs-Henseleit solution.
-
Carefully remove surrounding connective and adipose tissue.
-
Cut the artery into rings of 2-3 mm in length.
-
-
Mounting:
-
Mount the arterial rings on two small wires or pins in the organ bath of the wire myograph, which is filled with Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Normalization and Equilibration:
-
Gradually stretch the rings to their optimal resting tension. This is determined by repeatedly contracting the vessel with a high K+ solution (e.g., 60 mM KCl) at increasing degrees of stretch until a maximal contractile response is achieved.
-
Wash the rings and allow them to equilibrate at the optimal resting tension for at least 60 minutes.
-
-
Viability and Endothelial Integrity Check:
-
Contract the rings with a submaximal concentration of a contractile agent (e.g., U46619).
-
Once a stable contraction is reached, add acetylcholine (e.g., 1 µM) to assess endothelium-dependent relaxation. A relaxation of >80% typically indicates intact endothelium.
-
-
Experimental Protocol:
-
Wash the rings and allow them to return to baseline tension.
-
Pre-contract the rings again with the chosen contractile agent.
-
Once a stable plateau is reached, cumulatively add increasing concentrations of Lys-[Des-Arg9]Bradykinin to the organ bath.
-
-
Data Analysis:
-
Record the changes in isometric tension.
-
Express the relaxation responses as a percentage of the pre-contraction induced by the contractile agent.
-
Construct a concentration-response curve and calculate the EC50 value for Lys-[Des-Arg9]Bradykinin.
-
Caption: Wire Myograph Experimental Workflow
Conclusion
Lys-[Des-Arg9]Bradykinin is an invaluable tool for investigating the role of the bradykinin B1 receptor in cardiovascular health and disease. Its selectivity allows for the targeted exploration of B1R-mediated signaling and its physiological consequences. The protocols provided herein offer standardized methods for assessing the cardiovascular effects of this important peptide, facilitating reproducible and high-quality research in this dynamic field. Proper adherence to these methodologies will enable researchers to further unravel the complexities of the kallikrein-kinin system and its implications for novel therapeutic strategies in cardiovascular medicine.
References
Application Notes and Protocols: The Role of Lys-[Des-Arg9]Bradykinin in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus is a complex metabolic disorder characterized by chronic hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The kallikrein-kinin system (KKS) has emerged as a significant contributor to the pathophysiology of diabetes and its complications, including nephropathy, retinopathy, and neuropathy. A key component of this system is the bradykinin B1 receptor (B1R), which is minimally expressed in healthy tissues but is significantly upregulated under inflammatory conditions, such as those prevalent in diabetes. Lys-[Des-Arg9]Bradykinin, a potent and selective agonist of the B1R, serves as a critical tool for investigating the role of this receptor in diabetes and its associated pathologies. These application notes provide detailed protocols for the experimental use of Lys-[Des-Arg9]Bradykinin in diabetes research.
Physicochemical Properties of Lys-[Des-Arg9]Bradykinin
| Property | Value | Reference |
| Molecular Formula | C₅₀H₇₃N₁₃O₁₁ | [1] |
| Molecular Weight | 1032.22 g/mol | [1] |
| Sequence | Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe | [2] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in water (to 1 mg/ml) | [2] |
| Storage | Store at -20°C |
Quantitative Data: Binding Affinity and In Vivo Effects
Table 1: Binding Affinity (Ki) of Lys-[Des-Arg9]Bradykinin for B1 Receptors
| Species | Ki (nM) | Reference |
| Human | 0.12 | |
| Mouse | 1.7 | |
| Rabbit | 0.23 |
Table 2: Effects of Lys-[Des-Arg9]Bradykinin in Diabetic Animal Models
| Animal Model | Treatment | Observed Effects | Reference |
| Streptozotocin (STZ)-induced diabetic mice | Acute administration of a B1R agonist (DBK, 400 µg/kg, i.p.) | Potentiation of diabetes-induced hyperalgesia. | |
| STZ-induced diabetic rats | Infusion of Des-Arg9-bradykinin (70 nmol/kg/min for 10 min) | No significant effect on blood glucose levels. | |
| Anesthetized normal rats | Infusion of Des-Arg9-bradykinin (70 nmol/kg/min for 10 min) | No significant effect on blood glucose levels. |
Note: The effect of Lys-[Des-Arg9]Bradykinin on blood glucose may vary depending on the experimental model and conditions.
Signaling Pathways
Activation of the B1R by Lys-[Des-Arg9]Bradykinin in the context of diabetes triggers a cascade of intracellular signaling events that contribute to inflammation and cellular dysfunction.
References
Application Notes and Protocols for Research-Grade Lys-[Des-Arg9]Bradykinin TFA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the use of research-grade Lys-[Des-Arg9]Bradykinin TFA, a potent and selective agonist for the bradykinin B1 receptor. Included are a list of reliable suppliers, key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
Reliable Suppliers of Research-Grade this compound
Ensuring the quality and purity of research reagents is paramount for reproducible experimental outcomes. The following suppliers have been identified as reliable sources for research-grade this compound. It is recommended to request a certificate of analysis for each specific lot.
| Supplier | Catalog Number | Purity | Molecular Weight (TFA salt) |
| MedChemExpress | HY-103295A | 98.92% | 1146.22 |
| Sigma-Aldrich | B1542 | ≥95% (HPLC) | 1032.20 (free base) |
| R&D Systems (Tocris) | 3225 | ≥95% (HPLC) | 1032.21 (free base) |
| Biorbyt | orb1296439 | >98% (HPLC) | 1260.2 |
| GlpBio | GC13778 | Not Specified | 1146.22 |
| Cayman Chemical | 24979 | Not Specified | 1032.2 |
| TargetMol | Not Specified | Not Specified | Not Specified |
Introduction and Mechanism of Action
Lys-[Des-Arg9]Bradykinin, also known as [Des-Arg10]-kallidin, is the natural ligand for the bradykinin B1 receptor (B1R), a G-protein coupled receptor. Unlike the constitutively expressed bradykinin B2 receptor, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation, tissue injury, and certain pathological conditions.[1] This upregulation is mediated by pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Upon binding to the B1 receptor, Lys-[Des-Arg9]Bradykinin initiates a signaling cascade through Gαq and Gαi proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including vasodilation, increased vascular permeability, and modulation of inflammatory cell functions.[2]
Quantitative Data
The following table summarizes key quantitative data for this compound, providing a basis for experimental design.
| Parameter | Species | Value | Reference |
| Ki for B1 Receptor | Human | 0.12 nM | |
| Mouse | 1.7 nM | ||
| Rabbit | 0.23 nM | ||
| Ki for B2 Receptor | Human | >30,000 nM | |
| In vivo half-life (rabbit) | Rabbit | 118-195 seconds |
Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of Lys-[Des-Arg9]Bradykinin to the B1 receptor.
Caption: B1 Receptor Signaling Cascade.
Experimental Protocols
The following are detailed protocols for common in vitro and in vivo experiments using this compound.
In Vitro: Dendritic Cell Migration Assay
This protocol is adapted from a study investigating the effect of Lys-[Des-Arg9]Bradykinin on the migration of human monocyte-derived dendritic cells (hMo-DCs).
Objective: To assess the chemotactic effect of Lys-[Des-Arg9]Bradykinin on mature hMo-DCs.
Materials:
-
This compound
-
Mature hMo-DCs
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Transwell inserts with 5 µm pore size
-
24-well plates
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare a stock solution of this compound in sterile water or a suitable buffer.
-
Prepare serial dilutions of this compound in RPMI 1640 medium to achieve the desired final concentrations (e.g., 10⁻¹⁰ to 10⁻⁶ M).
-
Add 600 µL of the diluted this compound solutions or control medium to the lower chambers of a 24-well plate.
-
Resuspend mature hMo-DCs in RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 3 hours.
-
After incubation, carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or an automated cell counter.
-
Calculate the migration index as the fold increase in the number of migrated cells in the presence of Lys-[Des-Arg9]Bradykinin compared to the control medium.
In Vitro: Measurement of Interleukin-12 (IL-12) Production
This protocol describes how to measure the effect of Lys-[Des-Arg9]Bradykinin on IL-12 secretion from mature hMo-DCs.
Objective: To quantify the production of IL-12p70 by mature hMo-DCs in response to Lys-[Des-Arg9]Bradykinin stimulation.
Materials:
-
This compound
-
Mature hMo-DCs
-
RPMI 1640 medium supplemented with 10% FBS
-
96-well cell culture plates
-
Human IL-12p70 ELISA kit
Procedure:
-
Seed mature hMo-DCs in a 96-well plate at a density of 2 x 10⁵ cells/well in 200 µL of RPMI 1640 medium.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM) or a vehicle control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Measure the concentration of IL-12p70 in the supernatants using a human IL-12p70 ELISA kit according to the manufacturer's instructions.
-
Express the results as pg/mL of IL-12p70.
In Vivo: Hypotensive Effect in Rabbits
This protocol is based on a study that investigated the hypotensive effects of Lys-[Des-Arg9]Bradykinin in a rabbit model of inflammation.
Objective: To evaluate the effect of Lys-[Des-Arg9]Bradykinin on blood pressure in lipopolysaccharide (LPS)-treated rabbits.
Materials:
-
This compound
-
New Zealand White rabbits
-
Lipopolysaccharide (LPS) from E. coli
-
Anesthetic (e.g., pentobarbital)
-
Catheters for arterial and venous access
-
Blood pressure transducer and recording system
-
Saline solution
Procedure:
-
Administer a priming dose of LPS (e.g., 25 µg/kg) to the rabbits via intravenous injection to induce an inflammatory state and upregulate B1 receptors.
-
After a suitable time interval (e.g., 5 hours), anesthetize the rabbits.
-
Insert catheters into an artery (for blood pressure measurement) and a vein (for drug administration).
-
Allow the animals to stabilize and record baseline blood pressure.
-
Administer bolus injections of this compound (e.g., 1 µg, intra-arterial) and record the resulting changes in blood pressure.
-
Monitor the duration and magnitude of the hypotensive response.
-
Administer a vehicle control (saline) to ensure that the observed effects are specific to the compound.
-
At the end of the experiment, euthanize the animals according to approved institutional guidelines.
Experimental Workflow Diagram
The following diagram provides a generalized workflow for an in vitro cell-based assay using this compound.
Caption: In Vitro Assay Workflow.
References
Troubleshooting & Optimization
Stability of Lys-[Des-Arg9]Bradykinin TFA in aqueous solutions
Welcome to the technical support center for Lys-[Des-Arg9]Bradykinin TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this peptide in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment. When stored correctly in its powdered form, the peptide can be stable for months to years. For short-term storage of the lyophilized powder, refrigeration at 4°C is acceptable for several weeks. It is crucial to protect the peptide from moisture and light.
Q2: What is the recommended procedure for reconstituting this compound?
A2: To reconstitute lyophilized this compound, allow the vial to warm to room temperature before opening to prevent condensation. The choice of solvent will depend on your experimental needs. For most in vitro applications, sterile, distilled water or a buffer such as phosphate-buffered saline (PBS) is suitable. If you encounter solubility issues, a small amount of a gentle organic solvent like dimethyl sulfoxide (DMSO) can be used to first dissolve the peptide, followed by dilution with your aqueous buffer. When reconstituting, gently swirl or pipette the solution to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause aggregation.
Q3: How stable is this compound in aqueous solutions?
A3: The stability of this compound in aqueous solution is limited and is influenced by several factors including pH, temperature, and the presence of enzymes. In biological fluids like plasma or serum, it is rapidly degraded by peptidases. For non-enzymatic aqueous buffers, it is strongly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared in advance, it should be aliquoted into single-use volumes and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: What are the primary degradation pathways for this compound in a biological context?
A4: In biological systems, Lys-[Des-Arg9]Bradykinin is primarily degraded by enzymatic activity. Angiotensin-converting enzyme (ACE) is a key enzyme involved in its metabolism.[1] Carboxypeptidases can also contribute to its degradation.[2] These enzymes cleave the peptide into smaller, inactive fragments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Biological Activity | - Peptide degradation due to improper storage or handling.- Repeated freeze-thaw cycles of stock solutions.- Enzymatic degradation in the experimental system (e.g., cell culture media with serum). | - Ensure the lyophilized peptide and reconstituted solutions are stored at the recommended temperatures.- Prepare fresh aliquots for each experiment to avoid freeze-thaw cycles.- If working with biological samples that may contain proteases, consider adding protease inhibitors to your experimental buffers. |
| Inconsistent Experimental Results | - Inconsistent peptide concentration due to degradation between experiments.- Use of aged aqueous solutions. | - Always prepare fresh aqueous solutions of this compound for each experiment.- If using a stock solution, ensure it has been stored correctly in single-use aliquots. |
| Precipitation of the Peptide in Solution | - Poor solubility in the chosen aqueous buffer.- Peptide aggregation. | - To aid dissolution, you can first dissolve the peptide in a small amount of DMSO before diluting with your aqueous buffer.- Gently swirl or pipette to mix; avoid vigorous shaking. |
Stability Data in Aqueous Solutions
While specific quantitative data on the non-enzymatic degradation of this compound in various aqueous buffers is not extensively published, general principles of peptide stability should be followed. The stability of peptides in solution is highly dependent on factors like pH and temperature. For optimal results, it is always best to prepare aqueous solutions of this compound immediately before use.
Storage Recommendations Summary
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Months to Years | Store in a desiccated, dark environment. |
| 4°C | Several Weeks | For short-term storage only. | |
| Reconstituted Solution (in DMSO or other organic solvent) | -20°C to -80°C | Up to 1 month | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Reconstituted Solution (in Aqueous Buffer) | 4°C | 1-2 Days | Recommended for immediate use. Prone to degradation. |
| Room Temperature | Not Recommended | For short periods during handling only. |
Experimental Protocols
Protocol 1: Reconstitution of this compound for In Vitro Cellular Assays
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes before opening.
-
Solvent Selection: Based on your experimental requirements, choose a suitable sterile solvent. For a 1 mg/mL stock solution, sterile deionized water or PBS (pH 7.4) is commonly used.
-
Reconstitution: Add the appropriate volume of your chosen solvent to the vial. For example, to make a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent.
-
Dissolution: Gently swirl the vial or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous mixing.
-
Aliquoting and Storage: If the entire volume will not be used in a single experiment, immediately aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute the stock solution to the desired final concentration in your cell culture medium or experimental buffer immediately before adding it to your cells.
Visualizing Experimental Workflows
Below are diagrams illustrating key workflows and concepts related to the use of this compound.
References
- 1. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Activities and Hydrolysis by Peptidases of [Phospho-Ser(6)]-Bradykinin (pS(6)-BK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Degradation of Lys-[Des-Arg9]Bradykinin: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of Lys-[Des-Arg9]Bradykinin during experiments. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of Lys-[Des-Arg9]Bradykinin in experimental settings?
A1: Lys-[Des-Arg9]Bradykinin, a potent B1 receptor agonist, is susceptible to degradation by several proteases. The primary enzymes of concern are Angiotensin-Converting Enzyme (ACE), Aminopeptidase P (APP), and Neutral Endopeptidase (NEP). Carboxypeptidase N (CPN) is responsible for the conversion of Bradykinin to its des-Arg derivatives but is less of a concern for the stability of Lys-[Des-Arg9]Bradykinin itself. Understanding the activity of these enzymes in your specific experimental system (e.g., cell culture, plasma) is crucial for preventing peptide degradation.
Q2: What are the general best practices for handling and storing Lys-[Des-Arg9]Bradykinin to maintain its integrity?
A2: Proper handling and storage are fundamental to preventing the degradation of Lys-[Des-Arg9]Bradykinin.
-
Storage of Lyophilized Powder: For long-term stability, the lyophilized peptide should be stored at -20°C or -80°C in a desiccator to protect it from moisture.[1]
-
Reconstitution: Before opening, allow the vial to warm to room temperature to prevent condensation. The choice of solvent depends on the experimental requirements, but sterile, distilled water or a buffer like phosphate-buffered saline (PBS) is generally suitable. For peptides with solubility challenges, a small amount of a gentle organic solvent like dimethyl sulfoxide (DMSO) can be used for initial dissolution, followed by dilution with an aqueous buffer.
-
Storage of Stock Solutions: Once reconstituted, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. These aliquots should be stored at -20°C or -80°C.[2] Stock solutions are generally stable for up to one month at -20°C and up to six months at -80°C.[2]
-
Working Solutions: It is best to prepare working solutions fresh on the day of the experiment. If short-term storage is necessary, keep the solution at 4°C for no longer than a day.
Q3: What is the recommended approach to inhibit enzymatic degradation during in vitro experiments?
A3: The most effective strategy is to use a protease inhibitor cocktail in your experimental buffer. While a universally "perfect" cocktail does not exist, a combination of inhibitors targeting the key degrading enzymes is recommended. Commercial broad-spectrum protease inhibitor cocktails are available and can be a good starting point.[3][4] For more targeted protection, a custom cocktail can be prepared.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in cell-based assays.
Possible Cause: Degradation of Lys-[Des-Arg9]Bradykinin in the cell culture medium.
Troubleshooting Steps:
-
Incorporate Protease Inhibitors: Supplement your cell culture medium with a protease inhibitor cocktail immediately before adding Lys-[Des-Arg9]Bradykinin. For cell culture, it is crucial to use a cocktail that is non-toxic to the cells.
-
Optimize Incubation Time: Minimize the incubation time of the peptide with the cells to the shortest duration necessary to elicit a measurable response.
-
Serum-Free Conditions: If your experiment allows, consider performing the stimulation in serum-free or low-serum medium, as serum contains a high concentration of proteases.
-
Control Experiments: Include a control where the peptide is incubated in the medium for the duration of the experiment, and then measure the concentration of the intact peptide to assess stability.
Issue 2: High variability in immunoassays.
Possible Cause: Degradation of Lys-[Des-Arg9]Bradykinin during sample collection, processing, or the assay itself.
Troubleshooting Steps:
-
Sample Collection: Collect blood samples into chilled tubes containing a protease inhibitor cocktail. A common practice for bradykinin measurement is to use tubes containing EDTA and an ACE inhibitor.
-
Prompt Processing: Process samples as quickly as possible, keeping them on ice at all times. Centrifuge at 4°C to separate plasma.
-
Storage of Samples: Immediately freeze plasma aliquots at -80°C until the assay is performed. Avoid repeated freeze-thaw cycles.
-
Assay Buffer: Ensure the buffer used for the immunoassay contains protease inhibitors to prevent degradation during the incubation steps.
Quantitative Data Summary
The stability of Lys-[Des-Arg9]Bradykinin is highly dependent on the experimental conditions. The following table summarizes the half-life of the peptide in different environments.
| Biological Matrix | Inhibitor | Half-life (t½) | Reference |
| Rabbit Plasma | None | 118-195 seconds | |
| Human Serum | None | ~643 seconds | |
| Human Serum | Enalaprilat (ACE inhibitor) | ~1410 seconds | |
| Porcine Coronary Artery Bath | None | ~96 minutes | |
| Porcine Coronary Artery Bath | Quinaprilat (ACE inhibitor) | ~126 minutes |
Experimental Protocols
Protocol 1: Cell Stimulation for Downstream Signaling Analysis (e.g., Western Blot)
This protocol outlines a general procedure for stimulating cultured cells with Lys-[Des-Arg9]Bradykinin to analyze downstream signaling events like ERK1/2 phosphorylation.
Materials:
-
HEK293 cells stably expressing the human Bradykinin B1 receptor (or other suitable cell line).
-
6-well cell culture plates.
-
Serum-free cell culture medium.
-
Lys-[Des-Arg9]Bradykinin stock solution.
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340 or a custom-prepared cocktail).
-
Phosphatase Inhibitor Cocktail.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Methodology:
-
Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours prior to stimulation by replacing the growth medium with serum-free medium.
-
Preparation of Stimulation Medium: Prepare the desired concentrations of Lys-[Des-Arg9]Bradykinin in serum-free medium. Just before use, add the protease inhibitor cocktail to the medium.
-
Cell Stimulation: Remove the starvation medium and add the stimulation medium containing Lys-[Des-Arg9]Bradykinin to the cells. Incubate for the desired time (e.g., 5, 10, 30 minutes) at 37°C.
-
Cell Lysis:
-
Quickly wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing both protease and phosphatase inhibitors to each well.
-
Scrape the cells, collect the lysate, and transfer to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blot Analysis: Proceed with SDS-PAGE, protein transfer, antibody incubation, and detection as per standard Western blot protocols.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol describes how to measure the increase in intracellular calcium concentration following B1 receptor activation using a fluorescent calcium indicator.
Materials:
-
CHO cells stably expressing the human Bradykinin B1 receptor (or other suitable cell line).
-
96-well black-walled, clear-bottom cell culture plates.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer).
-
Lys-[Des-Arg9]Bradykinin stock solution.
-
A fluorescence plate reader with an injection system capable of kinetic reads.
Methodology:
-
Cell Plating: Seed the cells into a 96-well plate and grow to confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in KRH buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C to allow the cells to take up the dye.
-
-
Washing: Gently wash the cells two to three times with KRH buffer to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence reader and take a baseline reading for a short period (e.g., 30-60 seconds) to establish the resting intracellular calcium level.
-
Stimulation and Measurement:
-
Using the plate reader's injector, add the desired concentration of Lys-[Des-Arg9]Bradykinin to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time (e.g., every 1-2 seconds for 2-5 minutes).
-
-
Data Analysis: The change in fluorescence intensity over time reflects the mobilization of intracellular calcium. Analyze the data to determine parameters such as peak response and the area under the curve.
Visualizations
Caption: Workflow for cell stimulation and downstream analysis.
Caption: B1 receptor signaling pathway.
References
Investigating unexpected off-target effects of Lys-[Des-Arg9]Bradykinin in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo effects of Lys-[Des-Arg9]Bradykinin.
Frequently Asked Questions (FAQs)
Q1: What is Lys-[Des-Arg9]Bradykinin and what is its primary target?
Lys-[Des-Arg9]Bradykinin is the endogenous, potent, and highly selective agonist for the bradykinin B1 receptor (B1R).[1][2][3][4] It is a metabolite of Lys-bradykinin (kallidin) and its levels increase during inflammation and tissue injury. The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and cytokines.
Q2: I am observing an inflammatory response to Lys-[Des-Arg9]Bradykinin that is not blocked by a B1 receptor antagonist. What could be the cause?
While Lys-[Des-Arg9]Bradykinin is a selective B1 receptor agonist, some studies, particularly with the closely related peptide des-Arg9-bradykinin, suggest that it can induce inflammatory responses through a B1 receptor-independent mechanism. This off-target effect may be mediated by the activation of resident mast cells, leading to the release of histamine and serotonin. If you suspect a B1 receptor-independent effect, consider the following:
-
Pre-treat with a mast cell stabilizer or antihistamines to see if the inflammatory response is attenuated.
-
Measure histamine or other mast cell degranulation markers in your experimental model.
-
Ensure the B1 receptor antagonist used is at an effective concentration to rule out incomplete receptor blockade.
Q3: My in vivo hypotensive response to Lys-[Des-Arg9]Bradykinin is highly variable between animals. What are the potential reasons?
Variability in the hypotensive response to Lys-[Des-Arg9]Bradykinin can be attributed to several factors:
-
B1 Receptor Expression: The expression of the B1 receptor is inducible and can vary significantly between animals, especially depending on their inflammatory state. Pre-treatment with an inflammatory agent like LPS is often used to ensure consistent and robust B1 receptor expression.
-
Anesthesia: The type and depth of anesthesia can influence cardiovascular responses.
-
Route of Administration: The method of injection (e.g., intravenous vs. intra-arterial) can affect the peptide's distribution and metabolism.
-
Peptide Stability: Lys-[Des-Arg9]Bradykinin is a peptide and can be subject to degradation by peptidases in vivo. Ensure proper handling and fresh preparation of solutions.
Q4: What are the expected downstream signaling events following B1 receptor activation by Lys-[Des-Arg9]Bradykinin?
Activation of the B1 receptor, a G protein-coupled receptor (GPCR), by Lys-[Des-Arg9]Bradykinin typically leads to the activation of Gαq and Gαi proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can lead to various cellular responses, including vasodilation, increased vascular permeability, and the production of inflammatory mediators.
Troubleshooting Guides
Issue 1: Unexpected Inflammatory Response
| Symptom | Possible Cause | Suggested Solution |
| Inflammatory response (e.g., edema, leukocyte infiltration) is not inhibited by a selective B1 receptor antagonist. | B1 receptor-independent mast cell activation. | 1. Pre-treat with a mast cell stabilizer (e.g., cromolyn sodium) or an H1 receptor antagonist (e.g., diphenhydramine). 2. Measure local histamine levels at the site of inflammation. 3. Use a different B1 receptor antagonist to confirm the lack of inhibition. |
| The magnitude of the inflammatory response varies significantly between experiments. | Inconsistent induction of B1 receptor expression. | 1. Ensure consistent pre-treatment with an inflammatory stimulus (e.g., LPS) if required for your model. 2. Standardize the age, sex, and strain of the animals used. |
| No inflammatory response is observed. | Insufficient B1 receptor expression or incorrect dosage. | 1. Verify that the experimental model is appropriate for inducing B1 receptor expression. 2. Perform a dose-response study to determine the optimal concentration of Lys-[Des-Arg9]Bradykinin. |
Issue 2: Inconsistent Cardiovascular Effects
| Symptom | Possible Cause | Suggested Solution |
| The hypotensive effect of Lys-[Des-Arg9]Bradykinin is weak or absent. | Low B1 receptor expression in the vasculature. | 1. Pre-treat animals with LPS or another inflammatory agent to upregulate B1 receptors. 2. Confirm the potency of your Lys-[Des-Arg9]Bradykinin stock. |
| The duration of the hypotensive effect is shorter than expected. | Rapid degradation of the peptide by peptidases. | 1. Consider using metabolically protected analogs of Lys-[Des-Arg9]Bradykinin if a more sustained effect is desired. 2. Ensure the peptide solution is freshly prepared and stored correctly to prevent degradation. |
| High variability in blood pressure readings between animals. | Differences in anesthetic depth or surgical preparation. | 1. Monitor and maintain a consistent level of anesthesia throughout the experiment. 2. Standardize all surgical procedures and allow for an adequate stabilization period before drug administration. |
Data Presentation
Table 1: In Vitro Receptor Binding Affinity of Lys-[Des-Arg9]Bradykinin
| Receptor | Species | Ki (nM) | Reference |
| Bradykinin B1 | Human | 0.12 | |
| Bradykinin B1 | Mouse | 1.7 | |
| Bradykinin B1 | Rabbit | 0.23 | |
| Bradykinin B2 | Human | >30,000 |
Table 2: In Vivo Effects of Lys-[Des-Arg9]Bradykinin
| Effect | Species | Model | Dose/Concentration | Observed Effect | Reference |
| Hypotension | Rabbit | Anesthetized, LPS-pretreated | 1 µg (intra-arterial) | Transient decrease in blood pressure | |
| Leukocyte Migration | Rat | Pleurisy | 30 nmol/cavity | Increased leukocyte infiltration | |
| Dendritic Cell Migration | Human (in vitro) | Monocyte-derived dendritic cells | 10 µM | Inhibition of migration | |
| Cytokine Secretion | Human (in vitro) | Monocyte-derived dendritic cells | 10 µM | Enhanced IL-12p70 secretion |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is used to assess the pro- or anti-inflammatory effects of Lys-[Des-Arg9]Bradykinin in a model of acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
Lys-[Des-Arg9]Bradykinin
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer
-
Calipers
Procedure:
-
Acclimatize rats for at least one week under standard laboratory conditions.
-
Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Administer Lys-[Des-Arg9]Bradykinin or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).
-
After the desired pre-treatment time, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The degree of edema is expressed as the increase in paw volume compared to the baseline measurement.
Measurement of Arterial Blood Pressure in Anesthetized Rats
This protocol is for the direct measurement of the cardiovascular effects of Lys-[Des-Arg9]Bradykinin.
Materials:
-
Male Sprague-Dawley rats (300-400 g)
-
Anesthetic (e.g., urethane or pentobarbital)
-
PE-50 tubing
-
Pressure transducer
-
Data acquisition system
-
Heparinized saline
Procedure:
-
Anesthetize the rat and ensure a stable level of anesthesia.
-
Perform a tracheostomy to facilitate breathing.
-
Cannulate the carotid artery with PE-50 tubing filled with heparinized saline.
-
Connect the arterial cannula to a pressure transducer linked to a data acquisition system.
-
Cannulate the jugular vein for intravenous administration of Lys-[Des-Arg9]Bradykinin.
-
Allow the animal to stabilize for at least 20-30 minutes until a steady baseline blood pressure is achieved.
-
Administer bolus injections or infusions of Lys-[Des-Arg9]Bradykinin and record the changes in mean arterial pressure.
Signaling Pathways and Experimental Workflows
Caption: Canonical B1 Receptor Signaling Pathway.
Caption: Postulated B1 Receptor-Independent Inflammatory Pathway.
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.
References
Troubleshooting solubility issues with Lys-[Des-Arg9]Bradykinin TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with Lys-[Des-Arg9]Bradykinin TFA.
Troubleshooting Guide: Solubility Issues
This guide addresses specific problems you might encounter when dissolving this compound.
Q1: My this compound powder is not dissolving in water or aqueous buffers (like PBS). What should I do?
A1: This is a common issue. While some sources suggest solubility in water, peptides can be tricky to dissolve directly in aqueous solutions, especially at higher concentrations. The TFA salt form generally aids solubility in aqueous solutions, but other factors like the peptide's amino acid sequence can influence this.[1] Here is a systematic approach to troubleshoot this:
-
First, always test with a small aliquot: Before attempting to dissolve your entire sample, test the solubility with a small amount to avoid wasting the peptide.[2][3][4]
-
Ensure proper initial handling: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation, as the powder can be hygroscopic.[5] Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Try gentle agitation and time: After adding the solvent, gently swirl or vortex the vial. Avoid vigorous shaking, which can cause aggregation. Allow the solution to sit for 15-30 minutes, as some peptides take time to dissolve fully.
-
Consider a different solvent: If water or buffer fails, you may need to use an alternative solvent for initial reconstitution. See the detailed protocols and solubility table below for guidance.
Q2: Which alternative solvents can I use to dissolve this compound?
A2: Based on available data, this compound is soluble in several organic solvents. A common strategy is to first dissolve the peptide in a small amount of an organic solvent to create a concentrated stock solution, which can then be diluted with your aqueous experimental buffer.
-
Recommended Organic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are effective solvents for this peptide. Ethanol is also an option.
-
Important Consideration for Biological Assays: If using an organic solvent for a stock solution, ensure the final concentration of the organic solvent in your assay is low enough not to affect your experimental results. For most cell-based assays, the final DMSO concentration should ideally be less than 0.5%.
Q3: I dissolved the peptide in an organic solvent, but it precipitated when I diluted it into my aqueous buffer. How can I prevent this?
A3: This is a common problem when working with peptides that have hydrophobic characteristics. Precipitation occurs when the peptide's solubility limit is exceeded in the final aqueous solution.
To prevent this, add the peptide stock solution drop-by-drop to the vigorously stirring aqueous buffer. This slow addition helps to avoid localized high concentrations of the peptide that can lead to aggregation and precipitation. If turbidity appears, you have likely reached the solubility limit for that final concentration.
Q4: Can the Trifluoroacetic Acid (TFA) salt form of the peptide affect my experiments?
A4: Yes, the TFA counter-ion, which is often a remnant from the peptide synthesis and purification process, can sometimes interfere with biological assays.
-
Cellular Assays: Residual TFA has been reported to inhibit or, in some cases, increase cellular proliferation, which can introduce variability in your results.
-
pH Alteration: TFA is a strong acid and can lower the pH of your final peptide solution, which might affect your assay conditions.
-
Spectroscopy: TFA has a strong absorbance band that can interfere with secondary structure determination using infrared spectroscopy.
If you suspect TFA is interfering with your experiments, TFA-exchange services are available from peptide suppliers to replace it with a more biocompatible counter-ion like acetate or hydrochloride.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is crucial for maintaining the peptide's stability and activity.
-
Lyophilized Powder: The lyophilized powder should be stored at -20°C for up to one year or at -80°C for up to two years, protected from light and moisture.
-
Stock Solutions: Once reconstituted, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.
Q2: What is the recommended procedure for reconstituting the lyophilized peptide?
A2: Following a standard protocol for reconstitution will ensure consistency and maximize the peptide's performance. A detailed protocol is provided in the "Experimental Protocols" section below. The general steps involve allowing the vial to reach room temperature, adding the chosen solvent, and mixing gently until the peptide is fully dissolved.
Q3: At what concentration should I prepare my stock solution?
A3: It is generally recommended to prepare a stock solution at a higher concentration than your final working concentration. This allows for subsequent dilution into your experimental buffer, which also minimizes the final concentration of any organic solvent used for the initial reconstitution. A common stock solution concentration is 1 mg/mL.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Reference |
| DMSO | 110 mg/mL (95.97 mM) | |
| DMF | 25 mg/mL | |
| Ethanol | 20 mg/mL | |
| PBS (pH 7.2) | 10 mg/mL | |
| Water | Soluble to 1 mg/mL |
Note: The solubility in DMSO may require ultrasonication. It is also noted that hygroscopic DMSO can significantly impact solubility, so using a fresh, unopened vial is recommended.
Table 2: Storage Conditions and Stability
| Form | Storage Temperature | Stability | Reference |
| Lyophilized Powder | -20°C | 1 year | |
| -80°C | 2 years | ||
| In Solvent | -20°C | 1 month | |
| -80°C | 6 months |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Equilibrate the Vial: Remove the vial of lyophilized this compound from the freezer and allow it to sit at room temperature for at least 15-20 minutes before opening. This prevents moisture from condensing inside the vial.
-
Centrifuge: Briefly centrifuge the vial to ensure all the peptide powder is collected at the bottom.
-
Add Solvent: Using a sterile pipette tip, carefully add the required volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL). Add the solvent slowly down the side of the vial.
-
Dissolve the Peptide: Gently swirl or vortex the vial until the peptide is completely dissolved. If necessary, sonication can be used to aid dissolution. The solution should be clear and free of particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Preparation of a Working Solution by Dilution
-
Prepare Aqueous Buffer: Have your desired aqueous buffer (e.g., PBS, cell culture medium) ready in a sterile tube. It is helpful to have the buffer stirring gently on a magnetic stir plate.
-
Slow Dilution: While the aqueous buffer is stirring, slowly add the required volume of the concentrated peptide stock solution drop-by-drop.
-
Final Mixing: Allow the solution to mix thoroughly for a few minutes.
-
Use Immediately: It is best to prepare the working solution fresh for each experiment.
Visualizations
Caption: A flowchart for troubleshooting solubility issues with this compound.
References
Reasons for failed experiments involving Lys-[Des-Arg9]Bradykinin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Lys-[Des-Arg9]Bradykinin, a potent and selective agonist for the bradykinin B1 receptor.
Frequently Asked Questions (FAQs)
Q1: What is Lys-[Des-Arg9]Bradykinin? Lys-[Des-Arg9]Bradykinin is a naturally occurring peptide and an active metabolite of Lys-bradykinin (kallidin).[1][2] It is a potent and highly selective agonist for the bradykinin B1 receptor (B1R).[3]
Q2: What is the primary molecular target of Lys-[Des-Arg9]Bradykinin? Its primary target is the bradykinin B1 receptor, a G-protein coupled receptor (GPCR).[4] It has very low activity at the bradykinin B2 receptor, making it a selective tool for studying B1R signaling.
Q3: What is the key difference in the regulation of B1 and B2 receptors? The bradykinin B2 receptor is typically expressed constitutively on various cell types. In contrast, the B1 receptor is expressed at very low levels under normal physiological conditions but is significantly upregulated in response to tissue injury, inflammation, and pro-inflammatory mediators like cytokines and bacterial lipopolysaccharide (LPS). This inducibility is a critical factor in experimental design.
Q4: How should I properly store and handle Lys-[Des-Arg9]Bradykinin? For long-term stability, the lyophilized powder should be stored at -20°C. Once reconstituted in a solvent, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for one month. It is advisable to prepare fresh working solutions for experiments and avoid multiple freeze-thaw cycles.
Q5: What is the mechanism of action for Lys-[Des-Arg9]Bradykinin? Upon binding to the B1 receptor, Lys-[Des-Arg9]Bradykinin activates the Gq alpha subunit of the associated G-protein. This in turn stimulates phospholipase C (PLC), leading to the production of inositol 1,4,5-triphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
B1 Receptor Signaling Pathway
Caption: B1 receptor signaling cascade initiated by Lys-[Des-Arg9]Bradykinin.
Troubleshooting Failed Experiments
This guide addresses common issues encountered during experiments with Lys-[Des-Arg9]Bradykinin.
Problem: I am not observing any, or only a very weak, response to the agonist.
This is the most common issue and can arise from several factors related to the receptor, the peptide, or the assay system itself.
► Possible Cause 1: Insufficient B1 Receptor Expression
-
Explanation: Unlike the B2 receptor, the B1 receptor is inducible and may be absent or expressed at functionally insignificant levels in your untreated cell line or tissue.
-
Troubleshooting Steps:
-
Verify B1R Expression: Confirm B1R expression at the mRNA (RT-qPCR) or protein (Western Blot, Flow Cytometry) level in your specific experimental model.
-
Induce B1R Expression: Pre-treat your cells or animal models with an inflammatory stimulus to upregulate B1R. Common inducers include:
-
In Vitro: Bacterial lipopolysaccharide (LPS), Interleukin-1β (IL-1β), or phorbol myristate acetate (PMA).
-
In Vivo: Systemic administration of LPS has been shown to induce B1 receptor-mediated hypotensive responses in rabbits.
-
-
Positive Control: Use a cell line known to express functional B1 receptors, such as IL-1β-treated IMR-90 human lung fibroblasts.
-
► Possible Cause 2: Peptide Degradation or Instability
-
Explanation: Lys-[Des-Arg9]Bradykinin is a peptide and can be degraded by proteases present in serum or released from cells. Its half-life in human serum is significantly longer than that of bradykinin, but it is still susceptible to degradation by enzymes like angiotensin-converting enzyme (ACE).
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions fresh from a properly stored stock on the day of the experiment.
-
Use Protease Inhibitors: If using complex biological fluids, consider adding a cocktail of protease inhibitors. For in vivo studies, co-administration with an ACE inhibitor like captopril has been shown to prolong the peptide's effect.
-
Check Handling Procedures: Ensure the peptide was not subjected to multiple freeze-thaw cycles or improper storage conditions.
-
► Possible Cause 3: Inadequate Assay System or Signal Transduction
-
Explanation: Your chosen assay may not be sensitive enough, or the cell line may lack the appropriate downstream signaling machinery to produce a measurable signal upon B1R activation. For instance, a cell line might express the receptor but not couple efficiently to the Gαq protein required for calcium mobilization.
-
Troubleshooting Steps:
-
Validate the Assay: Use a positive control agonist known to work in your assay system (e.g., ATP for a calcium assay in HEK293 cells) to confirm the cells are healthy and the detection method is functional.
-
Choose an Appropriate Cell Line: If using a heterologous expression system (e.g., transfected HEK293 or CHO cells), ensure the cell line endogenously expresses the necessary G-proteins or that they are co-expressed. Be aware that cell lines like HEK293 express many endogenous GPCRs that could cause interference.
-
Measure a Proximal Readout: Assays measuring more proximal events to receptor activation (e.g., BRET/FRET for G-protein interaction, direct measurement of IP3) are often more robust than those measuring very downstream events (e.g., gene transcription).
-
Troubleshooting Logic Tree
Caption: Decision tree for troubleshooting a lack of experimental response.
Quantitative Data Summary
| Parameter | Species | Value | Cell Line / System | Reference |
| Binding Affinity (Ki) | Human | 0.12 nM | Recombinant B1 Receptor | |
| Mouse | 1.7 nM | Recombinant B1 Receptor | ||
| Rabbit | 0.23 nM | Recombinant B1 Receptor | ||
| Inhibitory Conc. (IC50) | Human | 0.87 nM | IMR-90 Fibroblasts | |
| Selectivity | Human | >30,000 nM | Ki at B2 Receptor |
Experimental Protocols
Protocol 1: B1 Receptor Upregulation in IMR-90 Cells
This protocol describes how to induce B1R expression in a commonly used human fibroblast cell line.
-
Cell Culture: Culture IMR-90 cells in standard growth medium (e.g., EMEM with 10% FBS) until they reach 80-90% confluency.
-
Starvation: Replace the growth medium with serum-free medium and incubate for 18-24 hours. This helps to reduce basal signaling.
-
Induction: Add human Interleukin-1β (IL-1β) to the serum-free medium to a final concentration of 1-10 ng/mL.
-
Incubation: Incubate the cells with IL-1β for 4-24 hours to allow for sufficient upregulation of B1 receptor expression. The optimal time should be determined empirically for your specific assay.
-
Experiment: After induction, the cells are ready for use in downstream experiments, such as binding assays or functional assays like calcium mobilization.
Protocol 2: Calcium Mobilization Assay
This is a general protocol for measuring intracellular calcium changes in response to Lys-[Des-Arg9]Bradykinin using a fluorescent indicator dye like Fluo-4 AM.
-
Cell Plating: Seed cells (e.g., IL-1β-induced IMR-90 or a transfected HEK293 line) into a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer, typically a Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Prepare the Fluo-4 AM dye solution in the loading buffer according to the manufacturer's instructions (a typical final concentration is 1-5 µM), often including Pluronic F-127 to aid dispersion.
-
Remove the culture medium from the cells, wash once with loading buffer, and add the dye solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing: Gently remove the dye solution and wash the cells 2-3 times with loading buffer to remove extracellular dye. Leave a final volume of buffer in each well (e.g., 100 µL).
-
Compound Plate Preparation: Prepare a separate 96-well plate containing your experimental compounds. This should include a vehicle control, a dose-response curve of Lys-[Des-Arg9]Bradykinin, and any antagonists. Prepare them at a higher concentration (e.g., 2X or 5X) than the final desired concentration.
-
Measurement:
-
Place the cell plate into a fluorescence plate reader (e.g., FlexStation) equipped with an automated injection system.
-
Set the reader to the appropriate excitation/emission wavelengths for the dye (e.g., ~488 nm excitation, ~525 nm emission for Fluo-4).
-
Begin reading a stable baseline fluorescence for 15-20 seconds.
-
The instrument will then automatically inject the compounds from the compound plate into the cell plate.
-
Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis: The change in fluorescence (Peak - Baseline) is proportional to the change in intracellular calcium concentration. Plot the response against the agonist concentration to generate a dose-response curve and calculate the EC50.
Experimental Workflow for Calcium Mobilization Assay
Caption: Standard workflow for a fluorescence-based calcium mobilization assay.
References
Technical Support Center: Controlling for Non-Specific Binding of Lys-[Des-Arg9]Bradykinin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the non-specific binding (NSB) of Lys-[Des-Arg9]Bradykinin in experimental assays.
Troubleshooting Guides and FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: I am observing excessively high non-specific binding in my radioligand assay with Lys-[Des-Arg9]Bradykinin. What are the potential causes and how can I mitigate this?
A1: High non-specific binding (NSB) can significantly reduce the signal-to-noise ratio of your assay, making the data difficult to interpret. Common causes and potential solutions are outlined below:
-
Hydrophobic Interactions: Peptide ligands like Lys-[Des-Arg9]Bradykinin can exhibit hydrophobicity, leading to binding to non-receptor components such as plastics and lipids.[1]
-
Solution: Incorporate a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween-20) in your assay buffer to disrupt these interactions.
-
-
Electrostatic Interactions: The charged residues in the peptide can interact with charged surfaces on assay plates or filter membranes.
-
Solution: Optimize the ionic strength of your assay buffer by increasing the salt concentration (e.g., with NaCl) to shield these charges.[2]
-
-
Binding to Assay Components: The ligand may bind to the filter membranes or plasticware used in the assay.
-
Suboptimal Assay Conditions: Incubation time and temperature can influence the level of NSB.
-
Solution: Reducing the incubation time and performing the assay at a lower temperature (e.g., 4°C) can sometimes decrease NSB. However, it is crucial to ensure that specific binding still reaches equilibrium.[1]
-
Q2: How do I properly define and measure non-specific binding for Lys-[Des-Arg9]Bradykinin?
A2: Non-specific binding is determined by measuring the binding of the radiolabeled Lys-[Des-Arg9]Bradykinin in the presence of a high concentration of an unlabeled competitor that saturates the specific binding sites (the B1 receptors). Any remaining binding of the radioligand is considered non-specific.
-
Procedure: In a parallel set of tubes or wells, add a saturating concentration of unlabeled ("cold") Lys-[Des-Arg9]Bradykinin (typically 100-fold higher than its Kd) along with the radiolabeled ("hot") ligand. The radioactivity measured in these samples represents the non-specific binding.
-
Calculation: Specific binding is calculated by subtracting the non-specific binding counts per minute (CPM) from the total binding CPM (measured in the absence of the cold ligand).
Q3: What concentration of Bovine Serum Albumin (BSA) should I use as a blocking agent?
A3: BSA is a commonly used blocking agent that can prevent the ligand from binding to non-receptor proteins and the surfaces of assay tubes or plates. A starting concentration of 0.1% to 1% (w/v) in the assay buffer is generally recommended. However, the optimal concentration may vary depending on the specific assay conditions and should be determined empirically. For some applications, concentrations as high as 5% have been used for blocking.
Q4: Can the quality of my receptor preparation affect non-specific binding?
A4: Yes, the quality and purity of your receptor preparation are critical. The presence of impurities or denatured proteins can increase non-specific binding.
-
Solution: Ensure that your cell membrane preparations are of high quality and have been stored correctly. Perform quality control checks, such as a protein concentration assay (e.g., BCA assay), to ensure consistency between batches.
Quantitative Data Summary
The following tables summarize key quantitative data for Lys-[Des-Arg9]Bradykinin binding assays.
Table 1: Binding Affinity (Ki) of Lys-[Des-Arg9]Bradykinin for Bradykinin B1 Receptors
| Species | Ki (nM) |
| Human | 0.12 |
| Mouse | 1.7 |
| Rabbit | 0.23 |
Table 2: Recommended Reagent Concentrations for a Bradykinin B1 Receptor Binding Assay
| Reagent | Recommended Concentration | Purpose |
| [³H]-Lys-[Des-Arg9]Bradykinin | Near its Kd | Radioligand |
| Unlabeled Lys-[Des-Arg9]Bradykinin | 100x Kd of the radioligand | To determine non-specific binding |
| Assay Buffer (Tris-HCl, pH 7.4) | 50 mM | Buffering agent |
| MgCl₂ | 5 mM | Divalent cation, may be required for receptor conformation |
| Bovine Serum Albumin (BSA) | 0.1% (w/v) | Blocking agent to reduce NSB |
| Polyethyleneimine (PEI) | 0.3 - 0.5% | Pre-treatment for glass fiber filters to reduce NSB |
Experimental Protocols
Detailed Methodology for a Radioligand Binding Assay for the Bradykinin B1 Receptor
This protocol is a general guideline for a competitive radioligand binding assay using cell membranes expressing the human Bradykinin B1 receptor.
Materials:
-
Cell Membranes: Membranes from a cell line stably expressing the human Bradykinin B1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Lys-[Des-Arg9]Bradykinin.
-
Unlabeled Ligand: A high concentration of unlabeled Lys-[Des-Arg9]Bradykinin for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Plates: Standard microtiter plates.
-
Glass Fiber Filters: (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Fluid.
-
Filtration Manifold and Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and dilute them to the desired protein concentration in ice-cold Assay Buffer. The optimal protein concentration should be determined empirically but typically ranges from 50-120 µg of protein per well for tissue preparations.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of Assay Buffer.
-
Non-Specific Binding: 25 µL of a high concentration of unlabeled Lys-[Des-Arg9]Bradykinin.
-
Competition: 25 µL of serially diluted test compounds.
-
-
Add Radioligand: Add 50 µL of [³H]-Lys-[Des-Arg9]Bradykinin (diluted in Assay Buffer to a concentration near its Kd) to all wells.
-
Add Membranes: Add 100 µL of the diluted cell membranes to all wells to initiate the binding reaction. The final assay volume is 175 µL.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a filtration manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, place it in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the average counts from the non-specific binding wells from the average counts of the total binding wells. For competition assays, plot the specific binding as a function of the test compound concentration to determine the IC₅₀.
Visualizations
Bradykinin B1 Receptor Signaling Pathway
Caption: Bradykinin B1 Receptor Signaling Pathway.
Experimental Workflow for Controlling Non-Specific Binding
Caption: Workflow for troubleshooting and controlling non-specific binding.
References
Technical Support Center: Improving Reproducibility of Experiments with Lys-[Des-Arg9]Bradykinin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible experimental outcomes with Lys-[Des-Arg9]Bradykinin.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with Lys-[Des-Arg9]Bradykinin.
| Problem ID | Question | Possible Cause(s) | Suggested Solution(s) |
| LDBK-T01 | Inconsistent or no response in B1 receptor activation assays (e.g., calcium mobilization). | 1. Peptide Degradation: Lys-[Des-Arg9]Bradykinin is a peptide susceptible to degradation by proteases. 2. Improper Storage: Incorrect storage can lead to loss of activity. 3. Low B1 Receptor Expression: The Bradykinin B1 receptor is often inducible and may not be constitutively expressed at high levels in all cell types. 4. Cell Health: Poor cell viability or high passage number can affect cellular responses. | 1. Peptide Handling: Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles.[1][2] Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[3] 2. Storage: Store lyophilized peptide at -20°C.[4][5] Allow the vial to warm to room temperature before opening to prevent condensation. 3. Induce B1 Receptor Expression: Pre-treat cells with inflammatory stimuli like lipopolysaccharide (LPS) or cytokines (e.g., IL-1β) to upregulate B1 receptor expression. 4. Cell Culture: Use cells at a low passage number and ensure high viability (>95%) before starting the experiment. |
| LDBK-T02 | High background signal in receptor binding assays. | 1. Non-Specific Binding: The ligand may bind to other sites on the cell membrane or plasticware. 2. Inadequate Washing: Insufficient washing steps can lead to residual unbound ligand. 3. Cell Clumping: Aggregated cells can trap the radioligand, increasing background. | 1. Blocking: Include a blocking agent like bovine serum albumin (BSA) in the binding buffer. Determine non-specific binding using a high concentration of a non-labeled competitor. 2. Washing: Optimize the number and duration of wash steps with ice-cold buffer. 3. Cell Preparation: Ensure a single-cell suspension before starting the assay. |
| LDBK-T03 | Variability in in vivo hypotensive response. | 1. Rapid Degradation: Lys-[Des-Arg9]Bradykinin has a short half-life in vivo. 2. Animal Model: The expression of B1 receptors and the activity of degrading enzymes can vary between species and even strains. 3. Anesthesia: The type of anesthetic used can influence cardiovascular responses. | 1. Metabolically Protected Analogs: Consider using metabolically protected analogs of Lys-[Des-Arg9]Bradykinin for prolonged effects. 2. Model Characterization: Thoroughly characterize the B1 receptor expression and kinin metabolism in your chosen animal model. 3. Consistent Anesthesia: Use a consistent anesthetic regimen across all experimental groups. |
| LDBK-T04 | Unexpected results in Western blot analysis of downstream signaling pathways. | 1. Incorrect Antibody: The primary antibody may not be specific for the target protein or may not be validated for the application. 2. Suboptimal Lysis Buffer: The lysis buffer may not efficiently extract the protein of interest or may inhibit antibody binding. 3. Timing of Stimulation: The peak activation of signaling pathways can be transient. | 1. Antibody Validation: Use a well-validated antibody. Include positive and negative controls. 2. Buffer Optimization: Optimize the lysis buffer composition, including protease and phosphatase inhibitors. 3. Time-Course Experiment: Perform a time-course experiment to determine the optimal stimulation time for the specific signaling event you are investigating. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the use of Lys-[Des-Arg9]Bradykinin.
| Question ID | Question | Answer |
| LDBK-F01 | What is the mechanism of action of Lys-[Des-Arg9]Bradykinin? | Lys-[Des-Arg9]Bradykinin is a potent and highly selective agonist for the Bradykinin B1 receptor, which is a G-protein coupled receptor (GPCR). Its binding to the B1 receptor activates downstream signaling pathways, primarily through Gαq, leading to the activation of phospholipase C (PLC), production of inositol triphosphate (IP3), and a subsequent increase in intracellular calcium concentration. |
| LDBK-F02 | How should I reconstitute and store Lys-[Des-Arg9]Bradykinin? | For reconstitution, use sterile, high-purity water or a buffer appropriate for your experiment. For long-term storage of the lyophilized peptide, keep it at -20°C. Stock solutions can be stored at -80°C for up to six months or -20°C for one month. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles. |
| LDBK-F03 | What is the difference between Bradykinin B1 and B2 receptors? | The B2 receptor is constitutively expressed and has a high affinity for bradykinin and Lys-bradykinin. The B1 receptor, on the other hand, is typically expressed at low levels under normal physiological conditions but is significantly upregulated during inflammation and tissue injury. The B1 receptor has a high affinity for the metabolites of bradykinin and Lys-bradykinin, namely des-Arg9-bradykinin and Lys-[des-Arg9]bradykinin. |
| LDBK-F04 | What are the expected Ki values for Lys-[Des-Arg9]Bradykinin? | The inhibitory constant (Ki) for Lys-[Des-Arg9]Bradykinin at the B1 receptor varies by species. For human, mouse, and rabbit B1 receptors, the Ki values are approximately 0.12 nM, 1.7 nM, and 0.23 nM, respectively. It has very low affinity for the B2 receptor, with a Ki value greater than 30,000 nM for the human receptor. |
| LDBK-F05 | Can Trifluoroacetic acid (TFA) salt in the peptide preparation affect my experiments? | TFA is often used in the purification of synthetic peptides and will be present as a counterion. For most in vitro assays, the residual TFA levels are unlikely to cause interference. However, for highly sensitive cellular or biochemical studies, its presence should be noted as it can slightly alter the pH of unbuffered solutions. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for Lys-[Des-Arg9]Bradykinin.
| Parameter | Species | Value | Receptor | Reference(s) |
| Ki | Human | 0.12 nM | B1 | |
| Mouse | 1.7 nM | B1 | ||
| Rabbit | 0.23 nM | B1 | ||
| Human | > 30,000 nM | B2 | ||
| Half-life (in vivo) | Rabbit | 118-195 s | N/A |
Experimental Protocols
Detailed methodologies for key experiments involving Lys-[Des-Arg9]Bradykinin.
Protocol 1: B1 Receptor Binding Assay (Competitive Binding)
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the B1 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the B1 receptor (e.g., HEK293 cells transiently or stably transfected with the B1 receptor cDNA).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Binding buffer
-
A fixed concentration of a radiolabeled B1 receptor antagonist (e.g., [3H]Lys-[Des-Arg9]Bradykinin).
-
Increasing concentrations of the unlabeled competitor (e.g., Lys-[Des-Arg9]Bradykinin or a test compound).
-
Cell membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled B1 receptor antagonist.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Allow the filters to dry.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization following B1 receptor activation.
-
Cell Preparation:
-
Seed cells expressing the B1 receptor into a black, clear-bottom 96-well plate and culture overnight.
-
If necessary, induce B1 receptor expression by treating the cells with an appropriate stimulus (e.g., LPS or IL-1β) for a defined period before the assay.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
After incubation, wash the cells gently with the salt solution to remove excess dye.
-
-
Calcium Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for a short period.
-
Inject a solution of Lys-[Des-Arg9]Bradykinin at various concentrations into the wells.
-
Continue to record the fluorescence signal for several minutes to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) against the log of the Lys-[Des-Arg9]Bradykinin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 3: Western Blot for Downstream Signaling (e.g., ERK Phosphorylation)
This protocol details the detection of phosphorylated ERK (p-ERK), a downstream target of B1 receptor signaling.
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Treat the cells with Lys-[Des-Arg9]Bradykinin at the desired concentration and for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C).
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and expose it to X-ray film or use a digital imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Diagrams illustrating key concepts related to Lys-[Des-Arg9]Bradykinin experimentation.
Caption: Signaling pathway of the Bradykinin B1 receptor activated by Lys-[Des-Arg9]Bradykinin.
Caption: Workflow for a calcium mobilization assay using Lys-[Des-Arg9]Bradykinin.
Caption: A logical troubleshooting guide for inconsistent B1 receptor assay results.
References
Technical Support Center: Lys-[Des-Arg9]Bradykinin Stability and Signaling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Lys-[Des-Arg9]Bradykinin. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Half-life of Lys-[Des-Arg9]Bradykinin: In Vitro vs. In Vivo
The stability of Lys-[Des-Arg9]Bradykinin, a potent and selective agonist of the bradykinin B1 receptor, differs significantly between in vitro and in vivo environments due to enzymatic degradation.[1][2][3] Understanding these differences is crucial for experimental design and data interpretation.
| Parameter | In Vitro Half-life | In Vivo Half-life | Key Degrading Enzymes |
| Lys-[Des-Arg9]Bradykinin | Data for the direct Lys- form is limited. However, the closely related des-Arg9-bradykinin has a reported half-life of 643 ± 436 seconds in human serum. | The effect of Lys-[Des-Arg9]Bradykinin in vivo is described as brief, with a reported half-life of 118-195 seconds in lipopolysaccharide (LPS)-induced rabbits. | Angiotensin-Converting Enzyme (ACE), Aminopeptidase M. |
Note: The in vivo half-life can be influenced by the animal model and the presence of inflammatory conditions which can upregulate the B1 receptor.
Experimental Protocols
Protocol 1: In Vitro Half-life Determination of Lys-[Des-Arg9]Bradykinin in Plasma/Serum using RP-HPLC
This protocol outlines a standard procedure to determine the stability of Lys-[Des-Arg9]Bradykinin in a biological matrix like plasma or serum.
Materials:
-
Lys-[Des-Arg9]Bradykinin peptide
-
Human or animal plasma/serum (e.g., from rabbit or rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
Low protein binding microcentrifuge tubes
Procedure:
-
Peptide Stock Solution Preparation: Prepare a stock solution of Lys-[Des-Arg9]Bradykinin in sterile, nuclease-free water or a suitable buffer at a concentration of 1 mg/mL.
-
Reaction Setup:
-
In a low protein binding microcentrifuge tube, add plasma or serum.
-
Spike with the Lys-[Des-Arg9]Bradykinin stock solution to a final concentration of 100 µg/mL.
-
Gently mix and immediately take a time-zero (T0) sample.
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic degradation by adding an equal volume of a quenching solution (e.g., 1% TFA in ACN) to the aliquot.
-
Protein Precipitation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate plasma/serum proteins.
-
Sample Analysis:
-
Carefully collect the supernatant.
-
Analyze the supernatant by RP-HPLC using a suitable gradient of water/ACN with 0.1% TFA.
-
Monitor the peptide elution at 214 nm or 280 nm.
-
-
Data Analysis:
-
Integrate the peak area of the intact Lys-[Des-Arg9]Bradykinin at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the T0 sample.
-
Plot the percentage of remaining peptide against time and fit the data to a one-phase exponential decay curve to determine the half-life (t½).
-
Experimental Workflow for In Vitro Half-life Determination
Caption: Workflow for determining the in vitro half-life of a peptide.
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter during the determination of Lys-[Des-Arg9]Bradykinin stability.
FAQs:
-
Q1: My peptide appears to be degrading almost instantaneously in plasma. What could be the reason?
-
A1: Rapid degradation is expected for many peptides in plasma due to the high concentration of proteases. For Lys-[Des-Arg9]Bradykinin, enzymes like ACE and aminopeptidase M are known to be involved in its metabolism. Consider reducing the incubation temperature to slow down enzymatic activity for initial troubleshooting, although 37°C is physiologically relevant. Also, verify that your quenching step is effective and immediate.
-
-
Q2: I am seeing multiple peaks in my HPLC chromatogram besides the parent peptide. What are these?
-
A2: These are likely degradation products of Lys-[Des-Arg9]Bradykinin. The primary cleavage is expected to be mediated by peptidases. If you have access to a mass spectrometer, you can analyze these peaks to identify the cleavage sites, which can provide valuable information about the degradation pathway.
-
-
Q3: The half-life of my peptide varies significantly between experiments. How can I improve reproducibility?
-
A3: Inconsistent results can stem from several factors:
-
Plasma/Serum Variability: Use a pooled batch of plasma or serum for all experiments to minimize donor-to-donor variability.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of both the peptide stock solution and the plasma/serum, as this can affect their integrity.
-
Pipetting Accuracy: Ensure precise and consistent pipetting, especially when preparing dilutions and adding the peptide to the matrix.
-
Temperature Control: Maintain a constant and accurate temperature during incubation.
-
Sample Handling: Standardize the time between sample collection, quenching, and analysis.
-
-
-
Q4: My peptide is precipitating out of the solution upon addition to plasma/serum. What should I do?
-
A4: Peptide precipitation can be due to poor solubility in the biological matrix. Try dissolving the peptide in a small amount of a biocompatible co-solvent (e.g., DMSO) before adding it to the plasma, ensuring the final concentration of the co-solvent is low (typically <1%) to avoid affecting enzyme activity. You can also try lowering the initial peptide concentration.
-
-
Q5: How can I confirm that the loss of the peptide peak in HPLC is due to degradation and not just binding to plasma proteins?
-
A5: While some non-specific binding can occur, significant and time-dependent disappearance of the parent peptide peak, coupled with the appearance of new peaks (degradation products), is a strong indicator of enzymatic degradation. To specifically address protein binding, you can perform a control experiment where the plasma is heat-inactivated before adding the peptide. In this case, degradation should be minimal, and any loss of the peptide would be primarily due to binding.
-
Signaling Pathway of Lys-[Des-Arg9]Bradykinin
Lys-[Des-Arg9]Bradykinin exerts its biological effects by selectively binding to and activating the bradykinin B1 receptor (B1R) , a G-protein coupled receptor (GPCR). The expression of the B1 receptor is typically low in healthy tissues but is upregulated in response to inflammation and tissue injury.
Upon agonist binding, the B1 receptor couples to Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ concentration triggers various downstream cellular responses, including the activation of protein kinase C (PKC) by DAG, and ultimately contributes to the physiological effects of Lys-[Des-Arg9]Bradykinin, such as vasodilation and inflammation.
References
Technical Support Center: The Impact of TFA Counterion on Lys-[Des-Arg9]Bradykinin Bioactivity
Frequently Asked Questions (FAQs)
Q1: What is the TFA counterion and why is it in my Lys-[Des-Arg9]Bradykinin sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the synthesis and purification of synthetic peptides, including Lys-[Des-Arg9]Bradykinin.[1] It is utilized in the final cleavage step to release the peptide from the solid-phase resin and as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[1][2] Consequently, the final lyophilized peptide is often a salt with TFA as the counterion. The amount of residual TFA can be substantial, sometimes accounting for 10-45% of the total peptide weight.[1][3]
Q2: Can the TFA counterion affect the bioactivity of Lys-[Des-Arg9]Bradykinin in my experiments?
A2: Yes, the TFA counterion has the potential to significantly impact experimental outcomes, which could be misinterpreted as the bioactivity of Lys-[Des-Arg9]Bradykinin. These effects can manifest in several ways:
-
Cytotoxicity: At certain concentrations, TFA can be toxic to cells, inhibiting proliferation or inducing cell death. This is a critical consideration in cell-based assays.
-
Alteration of Physicochemical Properties: TFA can potentially alter the secondary structure, solubility, and aggregation kinetics of peptides.
-
Assay Interference: As a strong acid, TFA can lower the pH of your experimental medium if not adequately buffered, which can affect cellular health and protein function.
Q3: At what concentrations does TFA become problematic?
A3: The concentration at which TFA exerts cytotoxic effects can vary depending on the cell line and the duration of the assay. Some studies have reported inhibitory effects on cell proliferation at concentrations as low as 0.1 mM, and for some sensitive cell lines, issues can arise in the low micromolar range.
Q4: My experimental results with different batches of Lys-[Des-Arg9]Bradykinin are inconsistent. Could TFA be the cause?
A4: Inconsistent results between different peptide batches can indeed be due to variable amounts of residual TFA. The percentage of TFA can differ from one synthesis and purification run to another, leading to a lack of reproducibility in your assays.
Q5: How can I control for the potential effects of the TFA counterion in my experiments?
A5: The most effective way to account for the potential impact of TFA is to run a "TFA control" experiment. This involves treating your cells or assay system with the same concentrations of TFA that are present in your peptide stock solution, but without the Lys-[Des-Arg9]Bradykinin peptide itself. This will help you to distinguish the effects of the counterion from the true biological activity of the peptide.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Proliferation in a Cell-Based Assay
-
Possible Cause: The observed effect may be due to the cytotoxicity of the TFA counterion rather than the bioactivity of Lys-[Des-Arg9]Bradykinin.
-
Troubleshooting Workflow:
Issue 2: Poor Reproducibility Between Experiments or Peptide Batches
-
Possible Cause: Variability in the amount of residual TFA between different batches of Lys-[Des-Arg9]Bradykinin.
-
Solution:
-
Quantify TFA Content: If possible, determine the TFA content in each batch of your peptide.
-
Standardize Preparations: When preparing stock solutions, account for the peptide purity and the weight contribution of the TFA counterion to ensure that you are using the same molar concentration of the active peptide in all experiments.
-
Perform Counterion Exchange: For critical experiments, consider exchanging the TFA counterion for a more biologically compatible one, such as hydrochloride (HCl) or acetate.
-
Data Presentation
Table 1: Bioactivity of Lys-[Des-Arg9]Bradykinin (TFA Salt)
| Receptor | Species | Ki (nM) | Assay System |
| Bradykinin B1 | Human | 0.12 | Recombinant HEK293 cells |
| Bradykinin B1 | Mouse | 1.7 | Not specified |
| Bradykinin B1 | Rabbit | 0.23 | Not specified |
Data sourced from MedChemExpress product information. It is important to note that the specific salt form used to determine these values is not explicitly stated in the available literature.
Table 2: Reported Cytotoxic Concentrations of TFA in Cell-Based Assays
| Cell Type | Observed Effect | TFA Concentration |
| HUVEC Cells | Inhibition of proliferation | ~0.1 mM |
| Jurkat Cells | Significant toxicity | ~5 mM |
| Multiple (e.g., HeLa, HEK293) | General cytotoxic effects | >100 µM |
| PC-12 Cells | Significant dose-dependent cell death | 1-5 mM |
| Osteoblasts, Chondrocytes | Inhibition of proliferation | 10-8 to 10-7 M |
This table provides a general overview of TFA's cytotoxic effects. The actual toxic concentration can vary significantly based on the specific experimental conditions.
Experimental Protocols
Protocol 1: TFA/HCl Exchange (Counterion Exchange)
This protocol is adapted from established methods to replace the TFA counterion with hydrochloride.
-
Dissolution: Dissolve the Lys-[Des-Arg9]Bradykinin TFA salt in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Flash-freeze the solution using liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution overnight until all the liquid has been removed.
-
Repeat: To ensure complete exchange, re-dissolve the lyophilized powder in the same HCl solution, freeze, and lyophilize again. This process should be repeated at least two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide (now as an HCl salt) in your desired buffer for the bioassay.
Protocol 2: Cell Viability Assay (MTT Assay) to Assess TFA Cytotoxicity
This protocol provides a general framework for determining if TFA is cytotoxic in your specific experimental setup.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Preparation of TFA Controls: Prepare a series of dilutions of TFA in your cell culture medium. The concentrations should correspond to the concentrations of TFA that would be present in your experiments with the peptide.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of TFA. Also, include a "medium only" control.
-
Incubation: Incubate the cells for the same duration as your planned peptide bioactivity assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each TFA concentration relative to the "medium only" control.
Mandatory Visualizations
Lys-[Des-Arg9]Bradykinin Signaling Pathway
This technical support guide is intended to assist researchers in navigating the potential complexities introduced by the TFA counterion when studying the bioactivity of Lys-[Des-Arg9]Bradykinin. By implementing appropriate controls and considering the information provided, you can enhance the accuracy and reproducibility of your experimental findings.
References
Validation & Comparative
A Comparative Guide to the Selectivity of Lys-[Des-Arg9]Bradykinin for Bradykinin B1 and B2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and functional selectivity of Lys-[Des-Arg9]Bradykinin for the bradykinin B1 receptor (B1R) versus the B2 receptor (B2R). The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development.
High Selectivity of Lys-[Des-Arg9]Bradykinin for the Bradykinin B1 Receptor
Lys-[Des-Arg9]Bradykinin, an active metabolite of Lys-bradykinin (also known as kallidin), is a potent and highly selective agonist for the bradykinin B1 receptor.[1][2][3][4] Its affinity for the B1 receptor is significantly higher than for the B2 receptor, making it a valuable tool for studying B1R-mediated signaling and a potential therapeutic agent in conditions where B1R is upregulated, such as chronic inflammation and pain.
Binding Affinity Data
The selectivity of Lys-[Des-Arg9]Bradykinin is demonstrated by its dissociation constant (Ki) values obtained from radioligand binding assays. These assays typically utilize cell membranes from cell lines like CHO-K1 or HEK293 that are engineered to express the human B1 or B2 receptors.
| Ligand | Receptor | Species | Ki (nM) | Selectivity (fold) |
| Lys-[Des-Arg9]Bradykinin | B1 | Human | 0.12 | >250,000 |
| B2 | Human | >30000 | ||
| B1 | Mouse | 1.7 | ||
| B1 | Rabbit | 0.23 |
Note: Ki values can vary depending on the specific experimental conditions, including the radioligand used and the cell line or tissue preparation.
Experimental Methodologies
The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional assays such as calcium flux measurements.
Radioligand Binding Assay Protocol
This method is used to determine the binding affinity of a ligand for a receptor.
Objective: To determine the Ki of Lys-[Des-Arg9]Bradykinin for B1R and B2R.
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells stably expressing the human Bradykinin B1 receptor or B2 receptor.
-
Radioligand: [³H]-Lys-[Des-Arg9]Bradykinin for B1R assays or [³H]-Bradykinin for B2R assays.
-
Non-specific Binding Control: A high concentration of unlabeled Lys-[Des-Arg9]Bradykinin (for B1R) or Bradykinin (for B2R).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Serial dilutions of Lys-[Des-Arg9]Bradykinin.
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes are prepared from cultured cells expressing the target receptor.
-
Assay Setup: In a 96-well plate, the following are added in order: assay buffer, the radioligand, and varying concentrations of the unlabeled test compound (Lys-[Des-Arg9]Bradykinin).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Calcium Flux Assay Protocol
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To assess the functional activity of Lys-[Des-Arg9]Bradykinin at B1R and B2R.
Materials:
-
Cells expressing the B1 or B2 receptor (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test Compound: Lys-[Des-Arg9]Bradykinin.
-
Positive Control: Ionomycin (a calcium ionophore).
-
A fluorescence microplate reader or flow cytometer.
Procedure:
-
Cell Preparation: Cells are cultured and seeded in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Baseline Measurement: The baseline fluorescence of the cells is measured.
-
Compound Addition: Lys-[Des-Arg9]Bradykinin is added to the wells at various concentrations.
-
Signal Detection: The change in fluorescence, indicating a change in intracellular calcium concentration, is measured over time.
-
Data Analysis: The magnitude of the fluorescence change is plotted against the concentration of the agonist to generate a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the B1 and B2 receptors and the general workflow for assessing receptor selectivity.
Caption: Bradykinin B1 and B2 Receptor Signaling Pathways.
Caption: Workflow for Determining Receptor Selectivity.
References
A Researcher's Guide to Validating B1 Receptor Activation by Lys-[Des-Arg9]Bradykinin
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key methods to validate the activation of the bradykinin B1 receptor by its potent and selective agonist, Lys-[Des-Arg9]Bradykinin. Understanding the nuances of these validation techniques is critical for accurately characterizing novel B1 receptor-targeting compounds and advancing our understanding of its role in inflammation, pain, and cardiovascular diseases.
This guide presents a detailed comparison of three primary validation methods: Radioligand Binding Assays, Intracellular Calcium Mobilization Assays, and ERK1/2 Phosphorylation Assays. Each method is evaluated based on its principles, experimental protocols, and the quantitative data it generates.
Comparative Analysis of Validation Methods
The selection of an appropriate assay for validating B1 receptor activation depends on the specific research question. Radioligand binding assays directly measure the affinity of a ligand for the receptor, providing a fundamental characterization of the initial binding event. Functional assays, such as those measuring intracellular calcium or ERK1/2 phosphorylation, provide insights into the downstream signaling consequences of receptor activation.
| Assay Type | Parameter Measured | Agonist | Receptor | Cell/Tissue System | Quantitative Value |
| Radioligand Binding | Inhibition Constant (Ki) | Lys-[Des-Arg9]Bradykinin | Human B1 Receptor | Recombinant Cell Membranes | 0.12 nM[1][2][3] |
| Functional (Contraction) | Half-maximal Effective Concentration (EC50) | Lys-[Des-Arg9]Bradykinin | Human B1 Receptor | Human Ileum | 13.2 nM |
B1 Receptor Signaling Pathway
Activation of the B1 receptor, a G-protein coupled receptor (GPCR), by Lys-[Des-Arg9]Bradykinin initiates a cascade of intracellular events. The receptor primarily couples to Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key signaling event. Furthermore, B1 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Experimental Workflow Comparison
The workflows for each validation method vary in complexity and required instrumentation. Radioligand binding assays are endpoint assays that require specialized equipment for handling radioactivity and filtration. Intracellular calcium assays are kinetic assays that monitor real-time changes in fluorescence. ERK1/2 phosphorylation assays are typically endpoint assays that involve cell lysis and immunodetection techniques.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is adapted for a competitive binding assay to determine the Ki of Lys-[Des-Arg9]Bradykinin for the human B1 receptor.
Materials:
-
Cell membranes expressing the human B1 receptor
-
[³H]-Lys-[Des-Arg9]Bradykinin (Radioligand)
-
Unlabeled Lys-[Des-Arg9]Bradykinin
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of unlabeled Lys-[Des-Arg9]Bradykinin.
-
In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled agonist.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol describes a fluorescent-based assay to measure changes in intracellular calcium upon B1 receptor activation.
Materials:
-
Cells expressing the human B1 receptor (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Lys-[Des-Arg9]Bradykinin
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for 45-60 minutes to allow for dye loading.
-
Wash the cells with HBSS to remove excess dye.
-
Prepare serial dilutions of Lys-[Des-Arg9]Bradykinin.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add the different concentrations of the agonist to the wells.
-
Immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50.
ERK1/2 Phosphorylation Assay
This protocol outlines the detection of phosphorylated ERK1/2 by Western blotting.
Materials:
-
Cells expressing the human B1 receptor
-
Cell culture medium with and without serum
-
Lys-[Des-Arg9]Bradykinin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for several hours to overnight to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with various concentrations of Lys-[Des-Arg9]Bradykinin for a specific time (e.g., 5-15 minutes).
-
Aspirate the medium and lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the anti-phospho-ERK1/2 primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Plot the normalized signal against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.
References
Unraveling the Selectivity of Lys-[Des-Arg9]Bradykinin: A Comparative Guide to Peptide Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise interactions of peptide ligands with their receptors is paramount. This guide provides a detailed assessment of the cross-reactivity profile of Lys-[Des-Arg9]Bradykinin, a potent and highly selective agonist of the bradykinin B1 receptor. By objectively comparing its performance with other peptide receptors and presenting supporting experimental data, this document serves as a crucial resource for evaluating its potential as a selective research tool and therapeutic agent.
Lys-[Des-Arg9]Bradykinin, an active metabolite of the inflammatory peptide bradykinin, is renowned for its high affinity and selectivity for the bradykinin B1 receptor, a key player in inflammatory and pain pathways.[1][2][3][4] Its exceptional specificity makes it an invaluable tool for elucidating the physiological and pathological roles of the B1 receptor. However, a thorough assessment of its potential interactions with other peptide receptors is essential to fully characterize its pharmacological profile and predict potential off-target effects.
Quantitative Analysis of Receptor Binding Affinity
To quantify the selectivity of Lys-[Des-Arg9]Bradykinin, competitive binding assays are employed. These assays measure the ability of the peptide to displace a radiolabeled ligand from its receptor, allowing for the determination of the inhibitory constant (Ki). A lower Ki value signifies a higher binding affinity.
The data presented below, derived from radioligand binding studies, starkly illustrates the remarkable selectivity of Lys-[Des-Arg9]Bradykinin for the human bradykinin B1 receptor over the human bradykinin B2 receptor.
| Receptor | Ligand | Ki (nM) | Selectivity (fold) |
| Human Bradykinin B1 | Lys-[Des-Arg9]Bradykinin | 0.12 | >250,000-fold vs. B2 |
| Human Bradykinin B2 | Lys-[Des-Arg9]Bradykinin | >30,000 |
Experimental Protocols
The determination of binding affinities relies on robust and well-defined experimental protocols. A standard methodology for assessing the cross-reactivity of a peptide ligand like Lys-[Des-Arg9]Bradykinin involves competitive radioligand binding assays.
Radioligand Competition Binding Assay
This widely used technique quantifies the affinity of a test compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of Lys-[Des-Arg9]Bradykinin at the target peptide receptors (e.g., Bradykinin B1, Bradykinin B2, Angiotensin AT1, Angiotensin AT2, Mu-opioid, Delta-opioid, Kappa-opioid).
Materials:
-
Cell membranes prepared from cell lines stably expressing the human receptor of interest.
-
A specific radioligand for each receptor (e.g., [3H]-Lys-[Des-Arg9]Bradykinin for B1, [3H]-Bradykinin for B2, [125I]-Sar1,Ile8-Angiotensin II for AT1, etc.).
-
Unlabeled Lys-[Des-Arg9]Bradykinin.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled Lys-[Des-Arg9]Bradykinin. Prepare a working solution of the radioligand at a concentration close to its dissociation constant (Kd).
-
Assay Setup: In a 96-well filter plate, add the assay buffer, the radioligand, and varying concentrations of unlabeled Lys-[Des-Arg9]Bradykinin.
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapidly filtering the contents of the wells through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
A Comprehensive Review of the Biological Effects of Lys-[Des-Arg9]Bradykinin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the biological effects of Lys-[Des-Arg9]Bradykinin, a potent and selective agonist of the bradykinin B1 receptor. Its role in inflammation, pain, and cardiovascular regulation makes it a significant molecule of interest in drug development. This document objectively compares its performance with other alternatives and provides supporting experimental data, detailed methodologies for key experiments, and visual representations of its signaling pathways.
Data Presentation: Quantitative Analysis of Receptor Binding and Biological Activity
The following tables summarize the quantitative data on the binding affinity and biological activity of Lys-[Des-Arg9]Bradykinin in comparison to other relevant bradykinin-related peptides.
Table 1: Comparative Binding Affinities (Ki in nM) of Bradykinin Analogs at B1 and B2 Receptors
| Compound | Human B1 Receptor | Mouse B1 Receptor | Rabbit B1 Receptor | Human B2 Receptor |
| Lys-[Des-Arg9]Bradykinin | 0.12 [1] | 1.7 [1] | 0.23 [1] | >30,000 |
| [Des-Arg9]-Bradykinin | 1.93 µM | - | - | 8.1 µM |
| Bradykinin | >1,000 | - | - | 1.2 |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo Hypotensive Effects of Bradykinin Analogs
| Compound | Animal Model | Pre-treatment | Potency Comparison | Duration of Action |
| Lys-[Des-Arg9]Bradykinin | New Zealand White Rabbits | Lipopolysaccharide (LPS) | More potent than [Des-Arg9]-Bradykinin | Brief (T1/2: 118-195 s)[1] |
| [Des-Arg9]-Bradykinin | New Zealand White Rabbits | Lipopolysaccharide (LPS) | Less potent than Lys-[Des-Arg9]-Bradykinin | Brief |
| Sar-[D-Phe8]des-Arg9-BK (Metabolically protected analog) | New Zealand White Rabbits | Lipopolysaccharide (LPS) | - | Prolonged hypotensive state |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate replication and further research.
Radioligand Receptor Binding Assay
This protocol is used to determine the binding affinity of Lys-[Des-Arg9]Bradykinin to the bradykinin B1 receptor.
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human Bradykinin B1 receptor are used.
-
Radioligand: [³H]-Lys-[Des-Arg9]Bradykinin serves as the labeled ligand.
-
Non-specific Binding Control: A high concentration of unlabeled Lys-[Des-Arg9]Bradykinin or another B1 receptor antagonist is used to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).
-
Procedure:
-
Cell membranes are thawed on ice and diluted to the desired concentration in ice-cold Assay Buffer.
-
In a 96-well plate, 25 µL of Assay Buffer (for total binding) or non-specific binding control is added to each well.
-
For competition assays, 25 µL of serially diluted test compounds are added.
-
50 µL of the radioligand diluted in Assay Buffer is then added to each well.
-
The reaction is initiated by adding 100 µL of the diluted cell membranes.
-
The plate is incubated for 60-90 minutes at room temperature with gentle agitation.
-
The reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester, followed by washing with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data is analyzed using non-linear regression to determine IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.
-
In Vivo Hypotensive Assay
This protocol is employed to assess the effect of Lys-[Des-Arg9]Bradykinin on blood pressure in an animal model.
-
Animal Model: New Zealand White rabbits are used.
-
Induction of B1 Receptor Expression: Rabbits are pre-treated with bacterial lipopolysaccharide (LPS) (25 µg/kg, i.v.) 5 hours prior to the experiment to induce the expression of B1 receptors.
-
Anesthesia: Animals are anesthetized for the duration of the experiment.
-
Drug Administration: Lys-[Des-Arg9]Bradykinin (e.g., 1 µg) is administered as an intra-arterial injection.
-
Blood Pressure Monitoring: Arterial blood pressure is continuously monitored through a catheter placed in a carotid or femoral artery.
-
Data Analysis: The change in mean arterial pressure from the baseline is measured to determine the hypotensive effect. The duration of the effect and the half-life (T1/2) are also calculated.
Dendritic Cell Migration Assay (Transwell Assay)
This protocol is used to evaluate the effect of Lys-[Des-Arg9]Bradykinin on the migration of human monocyte-derived dendritic cells (hMo-DCs).
-
Cell Culture: Human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) and cultured for 5-7 days in the presence of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) to generate immature dendritic cells (iDCs).
-
Maturation of Dendritic Cells: iDCs are matured by incubation with stimuli such as LPS, a cocktail of cytokines (TNF-α, IL-1β, IL-6, and PGE2), or CD40 ligand for 24-48 hours.
-
Transwell System: A two-chamber system with a porous membrane (e.g., 5 or 8 µm pore size) is used.
-
Procedure:
-
Mature hMo-DCs are harvested and resuspended in a serum-free medium.
-
A suspension of mature hMo-DCs (e.g., 1 x 10⁵ cells) is added to the upper chamber of the Transwell insert.
-
The lower chamber contains the medium alone (control) or the medium with a chemoattractant, such as Lys-[Des-Arg9]Bradykinin or the chemokine CCL19.
-
The plate is incubated at 37°C in a 5% CO₂ incubator for a period of 2 to 5 hours.
-
The cells that have migrated through the membrane into the lower chamber are collected.
-
The number of migrated cells is quantified by counting using a hemocytometer or by flow cytometry.
-
Cytokine Secretion Assay (ELISA)
This protocol is used to measure the effect of Lys-[Des-Arg9]Bradykinin on the secretion of Interleukin-12 (IL-12) by mature hMo-DCs.
-
Cell Treatment: Mature hMo-DCs are incubated with Lys-[Des-Arg9]Bradykinin (e.g., 10 µM) for a specified period (e.g., 24 hours).
-
Sample Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (IL-12p70 or IL-12p40).
-
The plate is blocked to prevent non-specific binding.
-
The collected cell culture supernatants and a series of standards of known cytokine concentrations are added to the wells.
-
After incubation and washing, a biotinylated detection antibody specific for the cytokine is added.
-
Streptavidin conjugated to horseradish peroxidase (HRP) is then added.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the biological effects of Lys-[Des-Arg9]Bradykinin.
References
A Comparative Guide to Synthetic vs. Endogenously Produced Lys-[Des-Arg9]Bradykinin for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between synthetic and endogenously produced Lys-[Des-Arg9]Bradykinin is crucial for designing robust experiments and interpreting results accurately. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to elucidate the key characteristics and applications of each form of this potent B1 receptor agonist.
Lys-[Des-Arg9]Bradykinin is a naturally occurring, potent, and highly selective agonist of the bradykinin B1 receptor, playing a significant role in inflammation, pain, and cardiovascular regulation.[1][2] While the endogenous peptide is the physiological mediator, synthetic versions are indispensable tools in research and drug development. This guide explores the similarities and critical differences between these two forms.
Data Presentation: A Head-to-Head Comparison
The primary distinction between synthetic and endogenous Lys-[Des-Arg9]Bradykinin lies not in its direct biological activity at the receptor level, where they are considered functionally identical, but in its purity, stability, and application.
| Feature | Synthetic Lys-[Des-Arg9]Bradykinin | Endogenous Lys-[Des-Arg9]Bradykinin |
| Purity | High (typically ≥95%)[1] | Variable; present in a complex biological milieu |
| Stability | Can be modified for enhanced stability | Susceptible to rapid enzymatic degradation in vivo |
| Half-life | Can be prolonged through chemical modifications | Short; des-Arg(9)-BK has a half-life of 643 +/- 436 s in human serum |
| Applications | In vitro and in vivo research, drug screening, mechanistic studies | Physiological mediator of B1 receptor activation |
| Source | Chemical synthesis | Proteolytic cleavage of kininogens |
Table 1: Key Differences Between Synthetic and Endogenous Lys-[Des-Arg9]Bradykinin
Quantitative Analysis of Receptor Binding and Potency
Synthetic Lys-[Des-Arg9]Bradykinin has been extensively characterized for its binding affinity and potency at the B1 receptor across different species.
| Receptor Species | Binding Affinity (Ki) |
| Human B1 Receptor | 0.12 nM |
| Mouse B1 Receptor | 1.7 nM |
| Rabbit B1 Receptor | 0.23 nM |
Table 2: Binding Affinity of Synthetic Lys-[Des-Arg9]Bradykinin to B1 Receptors
Note: The Ki values for the endogenous peptide are presumed to be identical, as the synthetic version is a chemical mimic.
Signaling Pathways and Experimental Workflows
The activation of the B1 receptor by Lys-[Des-Arg9]Bradykinin initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.
Caption: B1 Receptor Signaling Pathway
The following workflow outlines a typical experiment to assess the effect of Lys-[Des-Arg9]Bradykinin on a cellular response.
Caption: General Experimental Workflow
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are protocols for key experiments used to characterize the effects of Lys-[Des-Arg9]Bradykinin.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the B1 receptor.
Materials:
-
Cell membranes from cells stably expressing the human Bradykinin B1 receptor (e.g., CHO-K1).
-
Radioligand: [³H]-Lys-[Des-Arg9]Bradykinin.
-
Non-specific binding control: A high concentration of unlabeled Lys-[Des-Arg9]Bradykinin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid and counter.
Procedure:
-
Add 25 µL of assay buffer (for total binding) or non-specific binding control to the wells of a 96-well plate.
-
Add 25 µL of serially diluted test compound (synthetic Lys-[Des-Arg9]Bradykinin or other test compounds).
-
Add 50 µL of radioligand diluted in assay buffer.
-
Add 100 µL of diluted cell membranes.
-
Incubate for 60-90 minutes at room temperature.
-
Terminate the reaction by rapid filtration through the glass fiber filters.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and measure radioactivity.
-
Calculate IC₅₀ and Ki values from the competition binding data.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following B1 receptor activation.
Materials:
-
Cells expressing the B1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Synthetic Lys-[Des-Arg9]Bradykinin.
-
Fluorescence plate reader or microscope.
Procedure:
-
Plate cells in a 96-well black, clear-bottom plate.
-
Load cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of synthetic Lys-[Des-Arg9]Bradykinin to the wells.
-
Immediately measure the change in fluorescence over time.
-
Determine the EC₅₀ value from the dose-response curve.
ERK1/2 Phosphorylation Assay
This assay quantifies the activation of the MAPK/ERK pathway downstream of B1 receptor activation.
Materials:
-
Cells expressing the B1 receptor.
-
Serum-free medium.
-
Synthetic Lys-[Des-Arg9]Bradykinin.
-
Lysis buffer.
-
Antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate and imaging system.
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Stimulate cells with different concentrations of synthetic Lys-[Des-Arg9]Bradykinin for a defined period (e.g., 5-10 minutes).
-
Wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform immunoblotting using the specific primary and secondary antibodies.
-
Detect the signal using a chemiluminescence system.
-
Quantify the ratio of phosphorylated ERK1/2 to total ERK1/2.
Conclusion
While synthetic and endogenous Lys-[Des-Arg9]Bradykinin are functionally equivalent at the B1 receptor, their practical applications in research are distinct. Synthetic peptides offer the advantages of high purity, controlled concentrations, and the potential for modification to enhance stability, making them ideal for in vitro and in vivo studies aimed at elucidating the roles of the B1 receptor. In contrast, the endogenously produced peptide is the physiological effector, and its localized and transient production is a key aspect of its biological function. A thorough understanding of these differences is paramount for the design and interpretation of experiments in the field of kinin research and drug development.
References
A Comparative Analysis of Lys-[Des-Arg9]Bradykinin with Other Selective B1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Lys-[Des-Arg9]Bradykinin with other selective bradykinin B1 receptor agonists, supported by experimental data. The information is intended to assist researchers in selecting the appropriate agonist for their specific experimental needs.
Introduction to B1 Receptor Agonists
The bradykinin B1 receptor, a G-protein coupled receptor (GPCR), is a key player in inflammatory responses. Unlike the constitutively expressed B2 receptor, the B1 receptor is typically upregulated in response to tissue injury and inflammation, making it an attractive therapeutic target. Selective B1 receptor agonists are crucial tools for investigating the physiological and pathological roles of this receptor. This guide focuses on a comparative analysis of Lys-[Des-Arg9]Bradykinin, a potent and selective endogenous agonist, with other commonly used selective B1 receptor agonists.
Comparative Performance of Selective B1 Receptor Agonists
The following table summarizes the quantitative data for Lys-[Des-Arg9]Bradykinin and two other selective B1 receptor agonists: [Des-Arg9]-Bradykinin and Sar-[D-Phe8]des-Arg9-Bradykinin. The data highlights their binding affinities and potencies, providing a basis for direct comparison.
| Agonist | Receptor | Parameter | Value (nM) | Species | Reference |
| Lys-[Des-Arg9]Bradykinin | Human B1 | Kᵢ | 0.12 | Human | [1] |
| Human B2 | Kᵢ | >30,000 | Human | [1] | |
| [Des-Arg9]-Bradykinin | Human B1 | Kᵢ | 1.93 (1930 pM) | Human | [2] |
| Human B2 | Kᵢ | 8100 | Human | [2] | |
| Sar-[D-Phe8]des-Arg9-Bradykinin | Rabbit B1 | EC₅₀ | 9.02 | Rabbit |
Key Observations:
-
Potency: Lys-[Des-Arg9]Bradykinin exhibits the highest potency for the human B1 receptor with a Kᵢ value in the sub-nanomolar range (0.12 nM). It is noted to be 16-fold more potent than [Des-Arg9]-Bradykinin.
-
Selectivity: Both Lys-[Des-Arg9]Bradykinin and [Des-Arg9]-Bradykinin demonstrate high selectivity for the B1 receptor over the B2 receptor.
-
Metabolic Stability: Sar-[D-Phe8]des-Arg9-Bradykinin is a metabolically protected agonist, making it suitable for in vivo studies where resistance to degradation is crucial.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these agonists, the following diagrams illustrate the B1 receptor signaling pathway and the workflows for key experimental assays.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Lys-[Des-Arg9]Bradykinin (TFA)
This document provides crucial safety and logistical information for the proper disposal of Lys-[Des-Arg9]Bradykinin (TFA). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental responsibility.
Immediate Safety Precautions
When handling Lys-[Des-Arg9]Bradykinin (TFA), especially in its powdered form, it is imperative to use appropriate Personal Protective Equipment (PPE). All operations involving the solid peptide should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety glasses or goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: Laboratory coat.
Disposal of Lys-[Des-Arg9]Bradykinin (TFA) Waste
Due to the limited specific toxicological data available for many synthetic peptides, they should be treated as potentially hazardous materials. The trifluoroacetate (TFA) salt form also necessitates careful handling, as TFA is a strong acid.
Core Principle: All waste contaminated with Lys-[Des-Arg9]Bradykinin (TFA), including solid peptide, solutions, and contaminated labware, must be segregated and disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.
Quantitative Data Summary
The following table summarizes key handling and storage information for Lys-[Des-Arg9]Bradykinin (TFA).
| Parameter | Value | Source |
| Storage Temperature | -20°C | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
| Water Hazard Class (WGK) | 3 (severe hazard to water) | [1] |
Experimental Protocols for Waste Disposal
The following step-by-step protocol outlines the procedure for the safe disposal of different forms of Lys-[Des-Arg9]Bradykinin (TFA) waste.
1. Solid Peptide Waste and Contaminated Materials:
-
Segregation: Collect all solid waste, including unused peptide, contaminated weighing paper, and pipette tips, in a designated, leak-proof hazardous waste container. High-density polyethylene (HDPE) containers are suitable.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "Lys-[Des-Arg9]Bradykinin (TFA)," and any known hazard symbols.
-
Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area within the laboratory, away from general traffic.
2. Liquid Peptide Waste (Solutions):
-
Segregation: Collect all aqueous and solvent-based solutions containing Lys-[Des-Arg9]Bradykinin (TFA) in a separate, clearly labeled, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
pH Consideration: Given that TFA is a strong acid, solutions may be acidic. Do not attempt to neutralize the waste unless it is part of a validated experimental protocol and you are equipped to handle the heat generation. It is generally safer to dispose of the acidic waste directly through EHS.
-
Storage: Store the sealed liquid waste container in secondary containment to prevent spills.
3. Final Disposal:
-
Contact EHS: Once the waste container is approximately 90% full, or according to your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Lys-[Des-Arg9]Bradykinin (TFA) waste.
Caption: Workflow for the proper disposal of Lys-[Des-Arg9]Bradykinin (TFA) waste.
References
Personal protective equipment for handling Lys-[Des-Arg9]Bradykinin (TFA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Lys-[Des-Arg9]Bradykinin (TFA). The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
I. Compound Information and Hazards
Lys-[Des-Arg9]Bradykinin is a naturally occurring peptide agonist of the bradykinin B1 receptor.[1][2][3] In its trifluoroacetate (TFA) salt form, the primary acute handling hazards are associated with the TFA counter-ion. Trifluoroacetic acid is a strong, corrosive acid that can cause severe skin burns and eye damage.[4][5] While the peptide salt is generally less hazardous than pure TFA, prudent laboratory practices require treating the compound with appropriate caution.
Key Safety-Related Data for Trifluoroacetate (TFA) Component:
| Parameter | Value/Information |
| Synonyms for TFA | Trifluoroethanoic acid, Perfluoroacetic acid |
| Appearance | Colorless liquid (for pure TFA) |
| Odor | Sharp, vinegar-like |
| Primary Hazards | Corrosive, Irritant |
| Routes of Entry | Inhalation, ingestion, skin/eye contact |
| Occupational Exposure Limits | Not established |
| Incompatibilities | Strong oxidizing agents, bases, reducing agents, acids, hydrides, and some metals |
II. Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is critical when handling Lys-[Des-Arg9]Bradykinin (TFA). The following PPE is mandatory to minimize exposure and prevent contamination.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors. |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used. Always inspect gloves for integrity before use. |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas. The type of respirator should be selected based on a risk assessment. |
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol will minimize the risk of exposure and contamination.
A. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the lyophilized peptide at -20°C or colder in a tightly sealed container.
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.
B. Reconstitution and Aliquoting:
-
Perform all handling of the solid compound and solutions within a certified chemical fume hood.
-
Wear all required PPE before entering the designated work area.
-
When handling the solid, lyophilized powder, use caution to avoid creating dust.
-
To reconstitute, slowly add the appropriate sterile solvent to the vial containing the peptide. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.
-
Avoid shaking; instead, gently swirl or vortex to dissolve the peptide.
-
Once dissolved, aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label all aliquots with the compound name, concentration, date, and any hazard warnings.
C. Post-Handling Procedures:
-
Upon completion of work, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Properly remove and dispose of PPE to avoid cross-contamination.
-
Always wash your hands thoroughly after removing gloves.
IV. Disposal Plan
All waste containing Lys-[Des-Arg9]Bradykinin (TFA) must be treated as hazardous waste.
A. Waste Collection:
-
Solid Waste: Collect all materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and organic solutions containing the peptide in a separate, clearly labeled hazardous waste container. Do not pour peptide waste down the drain.
B. Waste Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure waste containers are kept closed except when adding waste.
-
Arrange for chemical waste pickup through your institution's Environmental Health and Safety (EHS) department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
